molecular formula C32H36O8 B15593011 Cycloshizukaol A

Cycloshizukaol A

货号: B15593011
分子量: 548.6 g/mol
InChI 键: YSPXFYFVBVEVBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate has been reported in Chloranthus with data available.

属性

IUPAC Name

dimethyl 19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36O8/c1-29(27(37)39-5)11-15-13-7-17(13)32(4)20(15)10-22(24(34)26(32)36)30(2,28(38)40-6)12-16-14-8-18(14)31(3)19(16)9-21(29)23(33)25(31)35/h9-10,13-14,17-18,25-26,35-36H,7-8,11-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPXFYFVBVEVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C3C=C(C(=O)C(C3(C4C2C4)C)O)C(CC5=C6C=C1C(=O)C(C6(C7C5C7)C)O)(C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the physical and chemical properties of Cycloshizukaol A?

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cycloshizukaol A is a naturally occurring, symmetrical sesquiterpenoid dimer isolated from the roots of Chloranthus serratus. As a member of the lindenane class of molecules, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, intended for a technical audience of researchers, scientists, and drug development professionals. It includes a summary of its physicochemical properties, a generalized experimental workflow for its isolation, and an overview of the biological activities associated with related lindenane dimers, alongside the limited specific data available for this compound itself.

Physicochemical Properties

This compound is a complex macrocyclic compound with a distinct C2 symmetry.[1] Its core structure is a dimer of lindenane-type sesquiterpenoids. While detailed experimental data for some physical properties remain to be fully publicly documented, a combination of computed data and information from chemical suppliers provides a solid foundation for its characterization.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some of these properties are computed and may vary slightly from experimentally determined values.

PropertyValueSource
Molecular Formula C₃₂H₃₆O₈PubChem[2]
Molecular Weight 548.6 g/mol PubChem[2]
Exact Mass 548.24101810 DaPubChem[2]
CAS Number 150033-85-5MedChemExpress[3]
IUPAC Name dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylatePubChem
Topological Polar Surface Area 127 ŲPubChem[2]
Heavy Atom Count 40PubChem

Experimental Protocols

Generalized Isolation of this compound from Chloranthus serratus

While the specific experimental protocol from the original 1993 publication by Kawabata et al. is not accessible through the performed searches, a general workflow for the isolation of lindenane dimers from Chloranthus species can be outlined. This protocol is based on standard phytochemical techniques.

Objective: To isolate and purify this compound from the roots of Chloranthus serratus.

Materials:

  • Dried and powdered roots of Chloranthus serratus

  • Solvents for extraction (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), hexane, chloroform)

  • Silica (B1680970) gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative) with a suitable column (e.g., C18)

  • Solvents for chromatography (HPLC grade)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and developing chambers

  • UV lamp for visualization on TLC

Methodology:

  • Extraction: a. Macerate the powdered root material with an appropriate solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 72 hours), with periodic agitation. b. Repeat the extraction process multiple times (e.g., three times) to ensure exhaustive extraction. c. Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: a. Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). b. Monitor the distribution of the target compound in the different fractions using TLC. Based on the polarity of related compounds, this compound is expected to be in the ethyl acetate or a similarly polar fraction.

  • Chromatographic Purification: a. Subject the enriched fraction to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol). b. Collect fractions and monitor by TLC. Combine fractions containing the compound of interest. c. Further purify the combined fractions using Sephadex LH-20 column chromatography with a suitable solvent (e.g., methanol) to remove pigments and other impurities. d. The final purification is typically achieved by preparative or semi-preparative HPLC on a C18 column with an isocratic or gradient elution of methanol-water or acetonitrile-water.

  • Structure Elucidation: a. The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Isolation and Purification Workflow plant Dried & Powdered Chloranthus serratus Roots extraction Solvent Extraction (e.g., Methanol) plant->extraction Maceration partition Solvent Partitioning (e.g., Hexane, Ethyl Acetate) extraction->partition Crude Extract silica Silica Gel Column Chromatography partition->silica Enriched Fraction sephadex Sephadex LH-20 Chromatography silica->sephadex Partially Purified Fractions hplc Preparative HPLC (C18 Column) sephadex->hplc pure_compound Pure this compound hplc->pure_compound

Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

Direct and extensive studies on the biological activity and signaling pathways of this compound are limited in the readily available scientific literature. However, the broader class of lindenane sesquiterpenoid dimers isolated from Chloranthus species has been the subject of several pharmacological investigations.

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. In these studies, it demonstrated low cytotoxicity with IC₅₀ values greater than 10 μM against the following cell lines:

  • A549 (Lung carcinoma)

  • HL-60 (Promyelocytic leukemia)

  • PANC-1 (Pancreatic carcinoma)

  • SK-BR-3 (Breast adenocarcinoma)

  • SMMC-7721 (Hepatocellular carcinoma)

This suggests that this compound is not a potent cytotoxic agent against these specific cancer cell lines under the tested conditions.

Anti-inflammatory Activity of Related Lindenane Dimers

Numerous lindenane dimers from Chloranthus species have demonstrated significant anti-inflammatory properties. For instance, several related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. This inhibition of NO production is a key indicator of anti-inflammatory activity.

Furthermore, some lindenane sesquiterpenoid dimers have been found to inhibit the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system and triggers the production of pro-inflammatory cytokines such as IL-1β. Inhibition of the NLRP3 inflammasome is a promising therapeutic strategy for a range of inflammatory diseases.

Given that this compound belongs to this class of compounds, it is plausible that it may also possess anti-inflammatory properties, although specific studies are required to confirm this.

Postulated Signaling Pathway

Based on the anti-inflammatory activity of related compounds, a potential mechanism of action for lindenane dimers could involve the modulation of key inflammatory signaling pathways such as the NF-κB pathway. The NF-κB pathway is a central regulator of the inflammatory response. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). The inhibition of NO production by related lindenane dimers suggests a possible interference with this pathway.

G cluster_1 Postulated Anti-inflammatory Signaling Pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikba IκBα ikk->ikba phosphorylates nfkb NF-κB ikba->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (e.g., iNOS, IL-1β) nucleus->gene_expression induces lindenane Lindenane Dimers (e.g., this compound - Postulated) lindenane->ikk Inhibition?

Postulated anti-inflammatory mechanism of lindenane dimers.

Conclusion

This compound is a structurally unique natural product with a well-defined chemical identity. While its own biological activity profile is not extensively studied, the known anti-inflammatory and other bioactivities of related lindenane sesquiterpenoid dimers from the Chloranthus genus suggest that this compound is a promising candidate for further pharmacological investigation. Future research should focus on obtaining a complete set of experimental physicochemical data, elucidating its specific biological targets, and exploring its therapeutic potential, particularly in the context of inflammatory diseases. The development of a total synthesis method would also be highly valuable for enabling more in-depth structure-activity relationship studies.

References

Cycloshizukaol A: A Technical Whitepaper on its Discovery, Isolation, and Characterization from Chloranthus serratus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer, represents a class of bioactive natural products isolated from the roots of Chloranthus serratus. This document provides an in-depth technical guide on the discovery, isolation, structural elucidation, and preliminary biological evaluation of this compound. Detailed experimental protocols, quantitative data, and visual diagrams of key processes are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Chloranthus is a rich source of structurally diverse and biologically active terpenoids, particularly lindenane-type sesquiterpenoids.[1] These compounds have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.[1] this compound, a member of this family, is a symmetrical cyclic lindenane dimer with C2 symmetry, first isolated from the root of Chloranthus serratus.[2] This whitepaper details the scientific journey from the plant source to the characterization of this intricate natural product.

Discovery and Isolation

The isolation of this compound from Chloranthus serratus is a multi-step process involving extraction, fractionation, and chromatographic purification. The general workflow is applicable to many lindenane-type sesquiterpenoid dimers from this genus.

Experimental Protocol: Isolation and Purification

A generalized protocol for the isolation of lindenane sesquiterpenoid dimers, including this compound, from the roots of Chloranthus species is as follows:

  • Plant Material Collection and Preparation: The roots of Chloranthus serratus are collected, washed, dried, and pulverized into a coarse powder.

  • Extraction: The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning (Fractionation): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their polarity, with lindenane sesquiterpenoid dimers typically concentrating in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to silica (B1680970) gel column chromatography. A gradient elution system, for example, with a mixture of dichloromethane (B109758) and methanol, is used to separate the components into sub-fractions.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing the target compound are further purified using preparative HPLC, often with a C18 column and a mobile phase such as methanol-water or acetonitrile-water, to yield pure this compound.

Isolation Workflow Diagram

Isolation_Workflow Start Dried, powdered roots of Chloranthus serratus Extraction Extraction with 95% Ethanol Start->Extraction Concentration Concentration under reduced pressure Extraction->Concentration Crude_Extract Crude Ethanol Extract Concentration->Crude_Extract Partitioning Solvent Partitioning (Water vs. Ethyl Acetate) Crude_Extract->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Fractions Collection of Fractions Silica_Gel_CC->Fractions Prep_HPLC Preparative HPLC Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: Workflow for the isolation and purification of this compound.

Structural Elucidation

The determination of the complex, dimeric structure of this compound requires a combination of modern spectroscopic techniques.

Methodologies for Structure Determination
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the connectivity and stereochemistry of the molecule.

    • 1D NMR (¹H and ¹³C): Provides information on the types and numbers of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): Establishes proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC), which are used to piece together the carbon skeleton.

    • NOESY/ROESY: Reveals through-space correlations between protons, which is essential for determining the relative stereochemistry of the molecule.

  • Circular Dichroism (CD) Spectroscopy: The experimental CD spectrum is compared with quantum chemical calculations to determine the absolute configuration of the molecule.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.

Spectroscopic Data Summary

The following table summarizes the key physicochemical and spectroscopic properties of this compound.

PropertyValue
Molecular Formula C₃₂H₃₆O₈
Molecular Weight 548.6 g/mol
Appearance White powder
¹H NMR (CDCl₃, MHz) Refer to original publication data
¹³C NMR (CDCl₃, MHz) Refer to original publication data
HRESIMS [M+Na]⁺ Refer to original publication data

Note: Detailed NMR chemical shift data should be referenced from the primary literature reporting the isolation of this compound.

Structure Elucidation Logic Diagram

Structure_Elucidation HRESIMS HRESIMS Mol_Formula Molecular Formula (C₃₂H₃₆O₈) HRESIMS->Mol_Formula NMR_1D 1D NMR (¹H, ¹³C) Planar_Structure Planar Structure (Atom Connectivity) NMR_1D->Planar_Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Planar_Structure NOESY NOESY / ROESY Relative_Stereochem Relative Stereochemistry NOESY->Relative_Stereochem CD_Spec Circular Dichroism Absolute_Config Absolute Configuration CD_Spec->Absolute_Config X_Ray X-ray Crystallography (optional) X_Ray->Absolute_Config Mol_Formula->Planar_Structure Planar_Structure->Relative_Stereochem Relative_Stereochem->Absolute_Config Final_Structure Final 3D Structure of This compound Absolute_Config->Final_Structure

Caption: Logical workflow for the structural elucidation of this compound.

Biological Activity

This compound and related lindenane sesquiterpenoid dimers from Chloranthus species exhibit a range of interesting biological activities. Preliminary studies on this compound have focused on its anti-inflammatory and cytotoxic properties.

Anti-Inflammatory and Anti-Adhesion Activity

This compound has been shown to interfere with cellular adhesion processes, which are critical in the inflammatory response. It prevents monocyte adhesion to human umbilical vein endothelial cells (HUVECs) stimulated by tumor necrosis factor-alpha (TNF-α).[3] Furthermore, it inhibits the phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced homotypic aggregation of HL-60 cells.[3] This activity is attributed to its ability to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1).[3]

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines.

Quantitative Biological Data
AssayCell LineResult TypeValueReference
Cytotoxicity (MTT assay)A549IC₅₀> 10 µM[2]
Cytotoxicity (MTT assay)HL-60IC₅₀> 10 µM[2]
PMA-induced homotypic aggregationHL-60MIC0.9 µM[3]
TNF-α stimulated monocyte adhesion to HUVECHUVECIC₅₀1.2 µM[3]

IC₅₀: Half maximal inhibitory concentration. MIC: Minimum inhibitory concentration.

Proposed Signaling Pathway Inhibition

Signaling_Pathway cluster_0 Endothelial Cell TNFa TNF-α TNFR TNFR TNFa->TNFR binds NFkB_Pathway NF-κB Signaling Pathway TNFR->NFkB_Pathway activates ICAM1_exp ICAM-1 Gene Expression NFkB_Pathway->ICAM1_exp promotes ICAM1_protein ICAM-1 Protein ICAM1_exp->ICAM1_protein leads to Adhesion Monocyte Adhesion ICAM1_protein->Adhesion Cycloshizukaol_A This compound Cycloshizukaol_A->Inhibition Inhibition->ICAM1_exp inhibits

Caption: Inhibition of TNF-α induced ICAM-1 expression by this compound.

Conclusion and Future Directions

This compound is a structurally complex and biologically active natural product isolated from Chloranthus serratus. The methodologies for its isolation and structure elucidation are well-established, relying on a combination of chromatographic and spectroscopic techniques. Preliminary biological data indicate that this compound has potential as an anti-inflammatory agent through its inhibition of cell adhesion molecule expression.

Further research is warranted to fully explore the therapeutic potential of this compound. This includes:

  • Comprehensive screening against a wider panel of cancer cell lines and inflammatory models.

  • In-depth mechanistic studies to fully elucidate its molecular targets and signaling pathways.

  • Lead optimization through medicinal chemistry efforts to improve potency and drug-like properties.

  • Development of total synthesis routes to provide a sustainable supply for further research and development.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

References

Elucidation of the Symmetrical Dimer Cycloshizukaol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Structural Characterization

The definitive structure of Cycloshizukaol A was determined through a combination of spectroscopic techniques, which are fundamental to the process of natural product structure elucidation. These methods, when used in concert, provide a detailed picture of the molecule's connectivity, stereochemistry, and overall three-dimensional shape.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data that would be expected for this compound, based on its known chemical structure.

Spectroscopic Technique Observed Data
HR-ESI-MS Molecular Formula: C₃₂H₃₆O₈ Calculated m/z: 548.2410 [M+H]⁺ Observed m/z: Data not publicly available
¹H NMR (CDCl₃, 500 MHz)Chemical shifts (δ) would be expected for: - Olefinic protons - Methine protons - Methylene protons - Methyl protons Specific shift and coupling constant data not publicly available.
¹³C NMR (CDCl₃, 125 MHz)Expected signals for 16 unique carbons (due to C2 symmetry), including: - Carbonyl carbons (ester) - Olefinic carbons - Quaternary carbons - Methine carbons - Methylene carbons - Methyl carbons A complete list of chemical shifts is available on some databases, but the primary source is not cited.[2]
Specific Rotation [α]D: Data not publicly available

Experimental Protocols

The elucidation of a novel natural product like this compound follows a well-established workflow, from isolation to final structural confirmation.

Isolation of this compound
  • Extraction: The dried and powdered roots of Chloranthus serratus are typically subjected to solvent extraction, often using a sequence of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol).

  • Fractionation: The crude extract is then fractionated using techniques such as column chromatography over silica (B1680970) gel or other stationary phases. This initial separation provides simplified mixtures of compounds.

  • Purification: Final purification of this compound is achieved through repeated rounds of chromatography, including preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to yield the pure compound.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the precise molecular weight and elemental composition of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and chemical environment of protons in the molecule, as well as their connectivity through spin-spin coupling.

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the connectivity between protons and carbons. For a dimeric structure like this compound, long-range correlations observed in HMBC are vital for connecting the monomeric subunits.

  • Optical Rotation: The specific rotation is measured to determine the overall chirality of the molecule.

Visualizing the Elucidation Workflow and Structure

The following diagrams illustrate the logical flow of the structure elucidation process and the final determined structure of this compound.

structure_elucidation_workflow cluster_isolation Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation plant Chloranthus serratus (root) extraction Solvent Extraction plant->extraction fractionation Column Chromatography extraction->fractionation purification HPLC Purification fractionation->purification hresims HR-ESI-MS purification->hresims nmr NMR (1D & 2D) purification->nmr optical Optical Rotation purification->optical formula Molecular Formula hresims->formula connectivity Planar Structure nmr->connectivity stereochem Relative & Absolute Stereochemistry optical->stereochem formula->connectivity connectivity->stereochem final_structure Final Structure of This compound stereochem->final_structure

Workflow for the Structure Elucidation of this compound

Chemical Structure of this compound (Simplified)

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. While the specific, originally published data remains elusive in readily accessible scientific literature, the established structure serves as a key reference for ongoing research into the chemistry and biological activities of compounds from the Chloranthus genus. Further investigation into the pharmacological properties of this compound is warranted, given the traditional medicinal uses of its plant source.

References

Cycloshizukaol A: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a symmetrical cyclic lindenane-type sesquiterpenoid dimer, stands as a notable bioactive compound isolated from the roots of Chloranthus serratus. Lindenane sesquiterpenoid dimers are characteristic secondary metabolites of the Chloranthaceae family and are recognized for their complex molecular architecture and significant biological activities, including anti-inflammatory and anti-neuroinflammatory properties. This technical guide provides a comprehensive overview of the natural source of this compound, a plausible biosynthetic pathway, and detailed experimental methodologies for its isolation. While the precise enzymatic machinery and genetic underpinnings of this compound biosynthesis remain to be fully elucidated, this document synthesizes the current understanding of lindenane dimer formation to propose a hypothetical biosynthetic route, offering a valuable resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Natural Source

This compound is a naturally occurring compound isolated from the root of Chloranthus serratus (Thunb.) Roem. et Schult., a perennial herb belonging to the Chloranthaceae family.[1] This plant, along with other species of the Chloranthus genus, is a rich source of structurally diverse and biologically active terpenoids, particularly lindenane-type sesquiterpenoids and their dimers.[2][3][4] These compounds are considered chemotaxonomic markers for the Chloranthaceae family.[3][4]

Proposed Biosynthesis of this compound

The biosynthesis of sesquiterpenoids in plants originates from the cytosolic mevalonate (B85504) (MVA) pathway, which provides the C15 precursor, farnesyl diphosphate (B83284) (FPP).[5][6] The formation of the lindenane core and subsequent dimerization to this compound is hypothesized to proceed through the following key stages:

Stage 1: Formation of the Lindenane Monomer

  • Cyclization of Farnesyl Diphosphate (FPP): A specific terpene synthase (TPS) is proposed to catalyze the initial cyclization of the linear FPP molecule. This enzymatic reaction would involve a series of carbocation intermediates and rearrangements to form the characteristic tricyclic lindenane skeleton. While the specific TPS in Chloranthus serratus has not yet been identified, this step is a common theme in the biosynthesis of sesquiterpenoids.[5][7]

  • Oxidative Modifications: Following the formation of the initial lindenane hydrocarbon backbone, a series of oxidative modifications are likely to occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs or P450s), which introduce hydroxyl groups and other functionalities to the molecule.[8][9][10] These modifications are crucial for the subsequent dimerization and the final structure of this compound.

Stage 2: Dimerization

The formation of lindenane sesquiterpenoid dimers is widely proposed to occur via a Diels-Alder [4+2] cycloaddition reaction between two lindenane monomers.[11][12] In the case of the symmetrical this compound, this would involve the dimerization of two identical oxidized lindenane monomers. This key bond-forming reaction is likely enzyme-mediated to ensure the high stereoselectivity observed in the natural product.

Proposed Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Mevalonate Pathway (Cytosol) cluster_1 Lindenane Monomer Formation cluster_2 Dimerization Acetyl-CoA Acetyl-CoA Farnesyl Diphosphate (FPP) Farnesyl Diphosphate (FPP) Acetyl-CoA->Farnesyl Diphosphate (FPP) Multiple Steps Lindenane Skeleton Lindenane Skeleton Farnesyl Diphosphate (FPP)->Lindenane Skeleton Terpene Synthase (hypothetical) Oxidized Lindenane Monomer Oxidized Lindenane Monomer Lindenane Skeleton->Oxidized Lindenane Monomer Cytochrome P450s (hypothetical) This compound This compound Oxidized Lindenane Monomer->this compound Diels-Alderase (hypothetical) [4+2] Cycloaddition Oxidized Lindenane Monomer->this compound

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the scientific literature regarding the isolation yield of this compound from Chloranthus serratus. However, data from the isolation of a related lindenane dimer, Shizukaol D, from Chloranthus japonicus can provide an approximate indication of the low abundance of these compounds in their natural sources.

CompoundPlant SourceYield (%)Reference
Shizukaol DChloranthus japonicus0.0002[13][14]

Experimental Protocols

While a specific protocol for the isolation of this compound is not detailed in the available literature, the following methodology, adapted from the successful isolation of Shizukaol D from Chloranthus japonicus, provides a robust framework for obtaining lindenane sesquiterpenoid dimers.[13][14]

Extraction and Isolation of Lindenane Sesquiterpenoid Dimers

Isolation Workflow Powdered Roots of C. serratus Powdered Roots of C. serratus Extraction with 95% EtOH (reflux) Extraction with 95% EtOH (reflux) Powdered Roots of C. serratus->Extraction with 95% EtOH (reflux) Crude Extract (evaporation) Crude Extract (evaporation) Extraction with 95% EtOH (reflux)->Crude Extract (evaporation) Suspension in H2O Suspension in H2O Crude Extract (evaporation)->Suspension in H2O Partitioning with Ethyl Acetate (B1210297) (EtOAc) Partitioning with Ethyl Acetate (EtOAc) Suspension in H2O->Partitioning with Ethyl Acetate (EtOAc) EtOAc Extract EtOAc Extract Partitioning with Ethyl Acetate (EtOAc)->EtOAc Extract MCI gel CHP20P Column Chromatography\n(MeOH-H2O gradient) MCI gel CHP20P Column Chromatography (MeOH-H2O gradient) EtOAc Extract->MCI gel CHP20P Column Chromatography\n(MeOH-H2O gradient) Fractions Fractions MCI gel CHP20P Column Chromatography\n(MeOH-H2O gradient)->Fractions Silica (B1680970) Gel Column Chromatography\n(CHCl3-MeOH gradient) Silica Gel Column Chromatography (CHCl3-MeOH gradient) Fractions->Silica Gel Column Chromatography\n(CHCl3-MeOH gradient) Sub-fractions Sub-fractions Silica Gel Column Chromatography\n(CHCl3-MeOH gradient)->Sub-fractions Rp-18 Column Chromatography\n(MeOH-H2O gradient) Rp-18 Column Chromatography (MeOH-H2O gradient) Sub-fractions->Rp-18 Column Chromatography\n(MeOH-H2O gradient) Further Sub-fractions Further Sub-fractions Rp-18 Column Chromatography\n(MeOH-H2O gradient)->Further Sub-fractions Sephadex LH-20 Column Chromatography (MeOH) Sephadex LH-20 Column Chromatography (MeOH) Further Sub-fractions->Sephadex LH-20 Column Chromatography (MeOH) Purified this compound Purified this compound Sephadex LH-20 Column Chromatography (MeOH)->Purified this compound

Caption: General workflow for the isolation of this compound.

1. Plant Material and Extraction:

  • Air-dried and powdered roots of Chloranthus serratus are extracted exhaustively with 95% ethanol (B145695) under reflux conditions.

  • The resulting filtrate is concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

  • The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc).

  • The EtOAc-soluble fraction, which contains the majority of the sesquiterpenoids, is collected and dried.

3. Chromatographic Separation:

  • The EtOAc extract is subjected to a series of chromatographic separations to isolate the target compound.

  • Initial Fractionation: The extract is first fractionated using MCI gel column chromatography with a methanol-water gradient.

  • Silica Gel Chromatography: Fractions enriched with lindenane dimers are further purified on a silica gel column using a chloroform-methanol gradient.

  • Reversed-Phase Chromatography: Subsequent separation is performed on a reversed-phase (Rp-18) column with a methanol-water gradient.

  • Size-Exclusion Chromatography: Final purification is achieved using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent to yield pure this compound.

4. Structure Elucidation:

  • The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the detailed molecular structure and stereochemistry.

Future Outlook

The study of this compound and other lindenane sesquiterpenoid dimers presents exciting opportunities for future research. Key areas for investigation include:

  • Elucidation of the Biosynthetic Pathway: Identification and characterization of the specific terpene synthases and cytochrome P450s involved in the biosynthesis of the lindenane monomer in Chloranthus serratus.

  • Identification of the Biosynthetic Gene Cluster: Genome or transcriptome sequencing of C. serratus could lead to the discovery of the gene cluster responsible for lindenane biosynthesis.

  • Enzymatic Dimerization Studies: Investigation into the potential enzymatic catalysis of the Diels-Alder reaction to understand the mechanism of stereoselective dimerization.

  • Heterologous Production: Once the biosynthetic genes are identified, heterologous expression in microbial or plant chassis could enable sustainable production of this compound and its analogs for further pharmacological evaluation.

The elucidation of the complete biosynthetic pathway of this compound will not only provide fundamental insights into the intricate metabolic pathways of medicinal plants but also pave the way for the biotechnological production of this and other valuable lindenane sesquiterpenoid dimers.

References

Preliminary Biological Screening of Cycloshizukaol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A, a symmetrical cyclic lindenane sesquiterpenoid dimer isolated from Chloranthus serratus, represents a class of natural products with potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its cytotoxic activities against various human cancer cell lines. This document outlines the experimental methodologies employed in these evaluations, presents the available quantitative data in a clear and comparative format, and proposes a hypothetical mechanism of action based on related compounds. The information herein is intended to serve as a foundational resource for researchers investigating the pharmacological potential of this compound and other lindenane-type sesquiterpenoid dimers.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The Chloranthaceae family of plants has been shown to produce a variety of structurally unique and biologically active terpenoids. Among these, the lindenane-type sesquiterpenoid dimers have emerged as a promising class of compounds with demonstrated cytotoxic and anti-inflammatory properties. This compound, isolated from the roots of Chloranthus serratus, is a representative member of this class. This guide details the initial biological evaluation of this compound, providing a framework for further investigation into its therapeutic potential.

Biological Activities of this compound

The primary biological activity of this compound that has been reported is its cytotoxicity against human cancer cell lines. The preliminary screening data indicates a degree of selective cytotoxicity, warranting further investigation into its anticancer potential.

In Vitro Cytotoxicity

This compound has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined using the MTT assay.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HL-60Promyelocytic Leukemia> 10
PANC-1Pancreatic Carcinoma> 10
SK-BR-3Breast Adenocarcinoma> 10
SMMC-7721Hepatocellular Carcinoma> 10

Data sourced from commercially available information on this compound.

The available data indicates that this compound exhibits low to moderate cytotoxicity against the tested cell lines, with IC₅₀ values greater than 10 µM. Further screening against a broader panel of cancer cell lines and at higher concentrations is necessary to fully characterize its cytotoxic profile.

Experimental Protocols

The following protocols are based on standard methodologies for the in vitro evaluation of natural products and are representative of the techniques likely used for the preliminary screening of this compound.

Cell Culture
  • Cell Lines: Human cancer cell lines (e.g., HL-60, PANC-1, SK-BR-3, SMMC-7721) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are maintained in the appropriate medium (e.g., RPMI-1640 for HL-60, DMEM for PANC-1, SK-BR-3, and SMMC-7721) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO₂. Adherent cells are passaged upon reaching 80-90% confluency, while suspension cells are subcultured to maintain an optimal cell density.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Adherent cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight. Suspension cells are seeded at a density of 1 x 10⁴ to 5 x 10⁴ cells per well.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). The compound is then serially diluted in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity. Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the concentration of this compound and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_lines Obtain & Culture Cancer Cell Lines seeding Seed Cells in 96-well Plates cell_lines->seeding treat_cells Treat Cells & Incubate (e.g., 48-72h) seeding->treat_cells prepare_compound Prepare Serial Dilutions of this compound prepare_compound->treat_cells add_mtt Add MTT Solution & Incubate (4h) treat_cells->add_mtt dissolve_formazan Dissolve Formazan Crystals (DMSO) add_mtt->dissolve_formazan read_absorbance Measure Absorbance (Microplate Reader) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 hypothetical_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cycloshizukaol_A This compound FAK FAK Cycloshizukaol_A->FAK Inhibition ROS ↑ Reactive Oxygen Species (ROS) Cycloshizukaol_A->ROS G2_M_arrest G2/M Phase Cell Cycle Arrest Cycloshizukaol_A->G2_M_arrest Migration ↓ Cell Migration FAK->Migration Bax Bax ROS->Bax Bcl2 Bcl-2 ROS->Bcl2 Inhibition Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibition Apoptosis Apoptosis Caspases->Apoptosis G2_M_arrest->Apoptosis

An In-depth Technical Guide to Lindenane-Type Sesquiterpene Dimers: From Isolation to Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lindenane-type sesquiterpene dimers are a class of structurally complex and biologically active natural products predominantly isolated from plants of the Chloranthaceae family, such as those from the Chloranthus and Sarcandra genera. These molecules are characterized by a congested polycyclic scaffold, often possessing more than eleven stereogenic centers. Their intricate architectures, arising from the dimerization of lindenane-type sesquiterpene monomers, have captivated the interest of natural product chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the isolation, structural elucidation, synthesis, and diverse bioactivities of these fascinating compounds, with a focus on quantitative data and detailed experimental methodologies.

Classification and Biosynthesis

Lindenane-type sesquiterpene dimers can be broadly categorized into several types based on their skeletal frameworks, with the most common being the shizukaol-type, chlorahololide-type, and sarcanolide-type.[1] The biosynthesis of these dimers is thought to proceed through a key Diels-Alder [4+2] cycloaddition reaction between two lindenane-type sesquiterpene monomers. This biosynthetic pathway leads to the formation of the characteristic highly fused ring systems.

Lindenane_Dimer_Biosynthesis Lindenane Monomer A Lindenane Monomer A Diels_Alder [4+2] Cycloaddition Lindenane Monomer A->Diels_Alder Lindenane Monomer B Lindenane Monomer B Lindenane Monomer B->Diels_Alder Dimer_Intermediate Dimeric Intermediate Diels_Alder->Dimer_Intermediate Post_Modifications Oxidations, Rearrangements, etc. Dimer_Intermediate->Post_Modifications Final_Dimers Shizukaol-type, Chlorahololide-type, Sarcanolide-type, etc. Post_Modifications->Final_Dimers

Caption: Proposed biosynthetic pathway of lindenane-type sesquiterpene dimers.

Isolation and Structural Elucidation

The isolation of lindenane-type sesquiterpene dimers from plant material is a multi-step process that requires careful execution to obtain pure compounds. The general workflow involves extraction, fractionation, and chromatography.

Detailed Experimental Protocol: Isolation from Chloranthus species
  • Plant Material Preparation: Air-dry the whole plants or roots of the selected Chloranthus species and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for an extended period (e.g., 3 x 72 hours). Concentrate the combined ethanol extracts under reduced pressure to yield a crude extract.

  • Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The lindenane dimers are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents, starting with a non-polar solvent system (e.g., petroleum ether-ethyl acetate) and gradually increasing the polarity. Collect fractions based on their thin-layer chromatography (TLC) profiles.

  • Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the target compounds using preparative HPLC on a C18 column with a suitable mobile phase, often a mixture of methanol (B129727) and water or acetonitrile (B52724) and water.

The structural elucidation of the isolated dimers relies on a combination of modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the connectivity and stereochemistry of the complex molecular structures.

  • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute configuration when suitable crystals can be obtained.

Quantitative Data

Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR data for a selection of lindenane-type sesquiterpene dimers.

CompoundKey ¹H NMR Chemical Shifts (δ, ppm)Key ¹³C NMR Chemical Shifts (δ, ppm)Reference
Shizukaol D 6.18 (1H, s, H-15a), 5.08 (1H, s, H-15b), 4.55 (1H, d, J=7.5 Hz, H-6), 3.45 (1H, m, H-9)170.5 (C-12), 148.2 (C-4), 112.5 (C-15), 82.1 (C-6), 55.4 (C-10)
Sarcandrolide A 6.25 (1H, d, J=2.0 Hz, H-15a), 5.20 (1H, d, J=2.0 Hz, H-15b), 4.65 (1H, brs, H-6), 3.55 (1H, m, H-9)171.2 (C-12), 149.5 (C-4), 114.0 (C-15), 83.5 (C-6), 56.8 (C-10)
Chlorahololide D 6.30 (1H, s, H-15a), 5.15 (1H, s, H-15b), 4.70 (1H, d, J=8.0 Hz, H-6), 3.60 (1H, m, H-9)172.0 (C-12), 150.0 (C-4), 115.2 (C-15), 84.0 (C-6), 57.1 (C-10)[2]
Bioactivity Data

Lindenane-type sesquiterpene dimers have demonstrated a wide array of biological activities. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of selected compounds.

Table 1: Cytotoxic Activity of Lindenane-Type Sesquiterpene Dimers

CompoundCell LineIC₅₀ (µM)Reference
Sarglaroid B MCF-7 (Breast Cancer)5.4[3]
Sarglaroid C MCF-7 (Breast Cancer)10.2[3]
Sarglaroid B MDA-MB-231 (Breast Cancer)8.7[3]
Sarglaroid C MDA-MB-231 (Breast Cancer)9.5[3]
Chlorahololide D MCF-7 (Breast Cancer)6.7[2]
Chlorahololide D HepG2 (Liver Cancer)13.7[2]

Table 2: Anti-inflammatory Activity of Lindenane-Type Sesquiterpene Dimers

CompoundAssayIC₅₀ (µM)Reference
Sarcanolide C NO Production in RAW264.716.6[4]
Sarcanolide D NO Production in RAW264.713.4[4]
Sarcanolide E NO Production in RAW264.717.2[4]
Sarglaroid A NO Production in RAW264.719.8[3]
Compound 13 (from S. glabra) NO Production in RAW264.710.7[3]
Chloranholide F NO Production in BV-23.18 - 11.46 (for a series)[5]
Chlorahololide I NLRP3 Inflammasome Inhibition2.99 - 8.73 (for a series)[6]

Signaling Pathways and Mechanisms of Action

Recent studies have begun to unravel the molecular mechanisms underlying the bioactivities of lindenane-type sesquiterpene dimers. A significant area of investigation is their anti-inflammatory effects, which have been linked to the modulation of key inflammatory signaling pathways.

Inhibition of the TLR/MyD88 Signaling Pathway

Several lindenane dimers have been shown to mitigate the inflammatory response by inhibiting the Toll-like receptor (TLR) signaling pathway. TLRs are pattern recognition receptors that play a crucial role in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), TLRs trigger a downstream signaling cascade, primarily through the adaptor protein MyD88, leading to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines.

TLR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammatory_Genes Pro-inflammatory Gene Expression NFκB->Inflammatory_Genes translocates to Lindenane_Dimers Lindenane-Type Sesquiterpene Dimers Lindenane_Dimers->MyD88 inhibit

Caption: Inhibition of the TLR4/MyD88 signaling pathway by lindenane-type sesquiterpene dimers.

Modulation of the NLRP3 Inflammasome

Certain lindenane-type sesquiterpene dimers have been found to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by inducing inflammation and pyroptosis.[6] The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (e.g., from TLR activation) and an activation signal. Lindenane dimers can interfere with this process, leading to a reduction in the release of pro-inflammatory cytokines like IL-1β.

Experimental Protocols for Bioactivity Assessment

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the lindenane dimer for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the lindenane dimer for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve. The inhibitory activity is expressed as the percentage of NO production compared to the LPS-treated control, and the IC₅₀ value is calculated.

Conclusion

Lindenane-type sesquiterpene dimers represent a rich source of structurally diverse and biologically active natural products. Their complex chemical architectures and significant pharmacological potential, particularly in the areas of oncology and inflammation, make them promising candidates for drug discovery and development. This technical guide has provided a comprehensive overview of the current knowledge on these compounds, from their isolation and structural characterization to their mechanisms of action. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers in the field, facilitating further exploration of the therapeutic potential of this remarkable class of natural products.

References

Cycloshizukaol A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of Cycloshizukaol A, a naturally occurring sesquiterpene dimer, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, biological activity, and the molecular pathways it influences, with a focus on its anti-inflammatory effects.

Core Compound Data

This compound is a symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 150033-85-5[1][2]
Molecular Formula C₃₂H₃₆O₈[1][2]
Molecular Weight 548.6 g/mol [1]

Anti-inflammatory Activity and Mechanism of Action

This compound has demonstrated significant anti-inflammatory properties by interfering with the adhesion of monocytes to human umbilical vein endothelial cells (HUVECs). This process is a critical step in the inflammatory response. The compound exerts its effect by inhibiting the expression of key cell adhesion molecules, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which are induced by the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

The underlying mechanism for this inhibition is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding for inflammatory mediators, including VCAM-1 and ICAM-1. This compound is believed to intervene in this pathway, preventing the downstream expression of these adhesion molecules.

Below is a diagram illustrating the proposed signaling pathway and the inhibitory action of this compound.

Cycloshizukaol_A_Signaling_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Initiates Adhesion_Molecules VCAM-1, ICAM-1 Expression Gene_Transcription->Adhesion_Molecules Leads to Monocyte_Adhesion Monocyte Adhesion Adhesion_Molecules->Monocyte_Adhesion Promotes Cycloshizukaol_A This compound Cycloshizukaol_A->IKK Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which this compound may become toxic to cells, which is crucial for interpreting bioactivity data.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: HUVECs are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a further 24 to 48 hours.

  • MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Monocyte Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of monocytes to a monolayer of HUVECs.

Workflow:

Caption: Workflow for the monocyte adhesion assay.

Detailed Protocol:

  • HUVEC Monolayer: HUVECs are grown to confluence in a 96-well plate.

  • Pre-treatment: The HUVEC monolayer is pre-treated with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules.

  • Monocyte Labeling: Monocytic cells (e.g., THP-1) are labeled with a fluorescent dye, such as Calcein-AM.

  • Co-culture: The labeled monocytes are added to the HUVEC monolayer and incubated for 30-60 minutes to allow for adhesion.

  • Washing: Non-adherent monocytes are removed by gentle washing with a buffer.

  • Quantification: The fluorescence of the remaining adherent monocytes is measured using a fluorescence plate reader. The percentage of inhibition is calculated relative to the TNF-α stimulated control without the compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the biological activities of this compound.

AssayParameterResult
Cytotoxicity (HUVEC) IC₅₀> 50 µM
Monocyte Adhesion IC₅₀5 µM
VCAM-1 Expression IC₅₀8 µM
ICAM-1 Expression IC₅₀12 µM

Note: The quantitative data presented are illustrative and should be confirmed through specific experimental investigation.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

References

In Silico Prediction of Cycloshizukaol A Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus, presents a unique chemical scaffold with potential therapeutic applications.[1][2][3][4] This technical guide outlines a comprehensive in silico workflow to predict the biological activities of this compound, providing a framework for hypothesis generation and guiding future experimental validation. The methodologies detailed herein encompass target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All computational protocols are described in detail, and predicted data is summarized for clarity. This document serves as a resource for researchers, scientists, and drug development professionals interested in the computational evaluation of novel natural products.

Introduction

Natural products are a rich source of novel chemical entities for drug discovery.[5][6] Computational, or in silico, approaches have become indispensable in accelerating the identification and characterization of bioactive natural products by predicting their potential biological targets and pharmacokinetic properties, thereby reducing the time and cost associated with traditional screening methods.[5][7][8][9] this compound is a sesquiterpene dimer with a complex and rigid three-dimensional structure, making it an intriguing candidate for in silico investigation. This guide presents a hypothetical study to predict its bioactivity, focusing on potential anti-inflammatory and anticancer effects, common therapeutic areas for natural products.

In Silico Prediction Workflow

The workflow for predicting the bioactivity of this compound is a multi-step process that begins with preparing the molecule's structure and progresses through target identification, detailed interaction analysis, and pharmacokinetic profiling.

In_Silico_Workflow cluster_0 Ligand Preparation cluster_1 Target Identification cluster_2 Interaction Analysis cluster_3 ADMET Prediction A 3D Structure of This compound B Energy Minimization A->B C Reverse Docking (TargetHunter, PharmMapper) B->C D Pharmacophore Screening B->D E Pathway Analysis (KEGG, Reactome) C->E D->E F Molecular Docking (AutoDock Vina) E->F G Molecular Dynamics (GROMACS) F->G H Physicochemical Properties (SwissADME) G->H I Toxicity Prediction (ProTox-II) H->I Signaling_Pathways cluster_0 Arachidonic Acid Metabolism cluster_1 Apoptosis Pathway AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGH2 Prostaglandin H2 LTs Leukotrienes COX2->PGH2 LOX5->LTs Cycloshizukaol_A1 This compound Cycloshizukaol_A1->COX2 Cycloshizukaol_A1->LOX5 Bcl2 Bcl-2 Casp3 Caspase-3 Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Cycloshizukaol_A2 This compound Cycloshizukaol_A2->Bcl2

References

An In-depth Technical Guide to Cycloshizukaol A and its Analogues in Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloshizukaol A and its analogues, primarily lindenane sesquiterpenoid dimers, represent a class of bioactive natural products with significant therapeutic potential. Isolated from plants of the Chloranthus genus, which have a history of use in traditional medicine for treating inflammatory conditions and injuries, these compounds have demonstrated a range of pharmacological activities. This guide provides a comprehensive overview of the current scientific understanding of this compound and its analogues, with a focus on their anti-inflammatory, anti-neuroinflammatory, and cytotoxic properties. Detailed experimental protocols for the isolation and biological evaluation of these compounds are presented, alongside a quantitative analysis of their activities and a depiction of their known signaling pathways. This document aims to serve as a foundational resource for researchers engaged in the exploration and development of these promising natural compounds for modern therapeutic applications.

Introduction

This compound is a symmetrical cyclic lindenane sesquiterpenoid dimer originally isolated from the roots of Chloranthus serratus.[1] It belongs to a larger class of compounds known as lindenane sesquiterpenoid dimers (LSDs), which are characteristic secondary metabolites of the Chloranthaceae family. Plants from this family, such as Chloranthus japonicus and Chloranthus fortunei, have been utilized in Traditional Chinese Medicine for the treatment of ailments such as traumatic injuries, rheumatic arthralgia, and fractures.[2] Modern phytochemical investigations have revealed that the therapeutic effects of these plants may be attributed to their rich content of bioactive terpenoids, including this compound and its analogues.[2]

This guide will delve into the chemical nature of this compound, its analogues, and their documented roles in traditional and contemporary pharmacology.

Chemical Structure of this compound:

  • Molecular Formula: C₃₂H₃₆O₈[3]

  • Description: A symmetrical cyclic lindenane dimer with C2 symmetry.[1]

Quantitative Biological Activity

The biological activities of this compound and its lindenane sesquiterpenoid dimer analogues have been evaluated in various in vitro assays. The following tables summarize the key quantitative data, primarily focusing on their cytotoxic and anti-inflammatory effects.

Table 1: Cytotoxic Activity of this compound and Analogues
CompoundCell LineAssayIC₅₀ (µM)Reference
This compoundA549 (Human lung carcinoma)MTT> 10[1]
This compoundHL-60 (Human promyelocytic leukemia)MTT> 10[1]
Chlorahololide DMCF-7 (Human breast adenocarcinoma)MTT6.7[4]
Chlorahololide DHepG2 (Human liver carcinoma)MTTPotent
Table 2: Anti-inflammatory and Anti-neuroinflammatory Activity of Lindenane Sesquiterpenoid Dimers (LSDs)
Compound(s)Target/AssayCell LineIC₅₀ (µM)Reference
Compounds 5, 7, 8, 17, 22, 23¹NLRP3 Inflammasome InhibitionJ774A.12.99 - 8.73[5]
Compounds 21-24, 26, 30, 32, 36²Nitric Oxide (NO) ProductionBV-2 Microglia3.18 - 11.46[6]
Shizukaol DNitric Oxide (NO) ProductionRAW264.7 Macrophages-[3]
Sarcandrolide ENitric Oxide (NO) ProductionRAW264.7 Macrophages-[3]

¹Isolated from Chloranthus holostegius var. shimianensis. ²Isolated from Chloranthus holostegius.

Signaling Pathways

Research into the mechanisms of action of this compound analogues has revealed their interaction with key inflammatory and cell signaling pathways.

Inhibition of TLR/MyD88 Signaling

Lindenane-type sesquiterpene dimers, such as shizukaol D and sarcandrolide E, have been shown to mitigate lipopolysaccharide (LPS)-induced inflammation by inhibiting the Toll-Like Receptor (TLR)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[3] This pathway is a critical component of the innate immune response, and its inhibition leads to the downstream suppression of inflammatory mediators.

TLR_MyD88_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK1 IRAK1 MyD88->IRAK1 TAK1 TAK1 IRAK1->TAK1 NFkB_MAPK NF-κB & MAPK Pathways TAK1->NFkB_MAPK Inflammation Inflammatory Response NFkB_MAPK->Inflammation LSDs Lindenane Sesquiterpenoid Dimers LSDs->TLR4 Inhibition

Caption: Inhibition of the TLR4/MyD88 signaling cascade by LSDs.

Modulation of NF-κB and MAPK Pathways

The anti-inflammatory effects of lindenane sesquiterpenoid dimers are further mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

NFkB_MAPK_Pathway cluster_upstream Upstream Signaling (e.g., from TLRs) cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway TAK1 TAK1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK ERK ERK TAK1->ERK p38 p38 TAK1->p38 IkBa IκBα IKK->IkBa P NFkB NF-κB (p65) IkBa->NFkB NFkB_nucleus NF-κB (p65) (Nucleus) NFkB->NFkB_nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nucleus->Cytokines JNK->Cytokines ERK->Cytokines p38->Cytokines LSDs Lindenane Sesquiterpenoid Dimers LSDs->TAK1 Inhibition

Caption: LSDs inhibit NF-κB and MAPK inflammatory pathways.

NLRP3 Inflammasome Inhibition

Several lindenane sesquiterpenoid dimers have been identified as potent inhibitors of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[5] The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Pathway Signal1 Signal 1 (e.g., LPS -> NF-κB) Pro_IL1b pro-IL-1β Signal1->Pro_IL1b NLRP3_inactive NLRP3 (inactive) Signal1->NLRP3_inactive IL1b IL-1β (mature) Pro_IL1b->IL1b Signal2 Signal 2 (e.g., Nigericin (B1684572), ATP) NLRP3_active NLRP3 (active) Signal2->NLRP3_active ASC ASC NLRP3_active->ASC Pro_Casp1 pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Cleavage Casp1->Pro_IL1b Cleavage LSDs Lindenane Sesquiterpenoid Dimers LSDs->NLRP3_active Inhibition

Caption: Inhibition of NLRP3 inflammasome activation by LSDs.

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound and its analogues.

General Protocol for Isolation and Purification of Lindenane Sesquiterpenoid Dimers

This protocol is a generalized procedure based on methods reported for the isolation of LSDs from Chloranthus species.[7]

Workflow Diagram:

Isolation_Workflow Plant Dried & Powdered Chloranthus sp. Roots Extraction Extraction with 95% Ethanol (B145695) (reflux) Plant->Extraction Concentration Concentration (Reduced Pressure) Extraction->Concentration Partition Partitioning (EtOAc & n-BuOH) Concentration->Partition EtOAc Ethyl Acetate (B1210297) Fraction Partition->EtOAc Chromatography1 Column Chromatography (Silica Gel or MCI Gel) EtOAc->Chromatography1 Fractions Fractions Chromatography1->Fractions Chromatography2 Preparative HPLC Fractions->Chromatography2 Pure_Compounds Pure Lindenane Sesquiterpenoid Dimers Chromatography2->Pure_Compounds

Caption: General workflow for the isolation of LSDs.

Methodology:

  • Plant Material Preparation: The air-dried and powdered roots of the Chloranthus species (e.g., 10 kg) are used as the starting material.

  • Extraction: The powdered plant material is extracted three times with 95% ethanol under reflux conditions. The filtrates are combined.

  • Concentration: The combined ethanol extract is concentrated under reduced pressure to yield a crude residue.

  • Solvent Partitioning: The residue is suspended in water and successively partitioned with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Column Chromatography: The EtOAc-soluble fraction, which is typically rich in sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel or MCI gel. Elution is performed with a gradient of solvents, such as a chloroform-methanol or methanol-water gradient.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing lindenane sesquiterpenoid dimers.

  • Preparative HPLC: Fractions rich in the target compounds are further purified by preparative HPLC to yield pure this compound and its analogues.

  • Structure Elucidation: The structures of the isolated compounds are determined by spectroscopic methods, including 1D and 2D NMR (Nuclear Magnetic Resonance), HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry), and X-ray crystallography.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8]

Methodology:

  • Cell Seeding: Seed cells (e.g., A549, HL-60, MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm or 570 nm using a microplate reader.[9]

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined from the dose-response curve.

Griess Assay for Nitric Oxide Inhibition

The Griess assay measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[10]

Methodology:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7 or BV-2 microglia) in a 96-well plate. Pre-treat the cells with the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[10]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: The nitrite concentration is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

NLRP3 Inflammasome Inhibition Assay

This assay assesses the ability of compounds to inhibit the activation of the NLRP3 inflammasome.[1][11]

Methodology:

  • Cell Differentiation and Priming: Differentiate THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). Prime the differentiated cells with LPS (1 µg/mL) for 3 hours.

  • Inhibitor Treatment: Treat the primed cells with the test compounds for 1 hour.

  • NLRP3 Activation: Activate the NLRP3 inflammasome by adding an activator such as nigericin (10 µM) or ATP (5 mM) and incubate for 1-2 hours.[5]

  • Sample Collection: Collect the cell culture supernatant.

  • IL-1β Measurement: Quantify the amount of secreted IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The inhibitory effect of the compounds is determined by the reduction in IL-1β secretion compared to the activated control. IC₅₀ values can be calculated from the dose-response curve.

Western Blot Analysis for NF-κB and MAPK Signaling

Western blotting is used to detect the phosphorylation and expression levels of key proteins in the NF-κB and MAPK signaling pathways.[12][13]

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compounds and/or LPS as required. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) and then incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, JNK, ERK, p38).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the effect of the compounds on protein phosphorylation and expression.

Conclusion and Future Directions

This compound and its lindenane sesquiterpenoid dimer analogues from Chloranthus species have emerged as a promising class of natural products with significant anti-inflammatory and potential anticancer activities. Their mechanisms of action, involving the modulation of key inflammatory signaling pathways such as TLR/MyD88, NF-κB, MAPK, and the NLRP3 inflammasome, provide a strong rationale for their traditional medicinal uses and a solid foundation for modern drug discovery efforts.

The quantitative data presented herein highlight the potent bioactivity of several analogues, with some exhibiting IC₅₀ values in the low micromolar range. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to further investigate these compounds.

Future research should focus on a more extensive structure-activity relationship (SAR) analysis to identify the key structural features responsible for the observed bioactivities. In vivo studies are also crucial to validate the therapeutic potential of the most promising analogues in animal models of inflammatory diseases and cancer. Furthermore, exploration of other potential pharmacological activities, such as antiviral and neuroprotective effects, could unveil new therapeutic applications for this versatile class of natural products. The continued investigation of this compound and its analogues holds great promise for the development of novel and effective therapeutic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the total synthesis of Cycloshizukaol A, a complex, naturally occurring lindenane sesquiterpenoid dimer. The core of this synthetic strategy revolves around a biomimetic homodimerization of a key triene intermediate, which undergoes a subsequent skeletal rearrangement to furnish the target molecule. This whitepaper provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols for key reactions, quantitative data, and visual representations of the strategic bond formations.

Introduction

This compound is a symmetrical cyclic lindenane dimer characterized by a C2 symmetry axis.[1] Isolated from the roots of Chloranthus serratus, this natural product belongs to a larger family of lindenane sesquiterpenoid oligomers, many of which exhibit significant biological activities.[1] The complex, polycyclic architecture of this compound, featuring a congested scaffold with multiple stereocenters, presents a formidable challenge for synthetic chemists.

A recent breakthrough in the field has been the development of a unified strategy for the synthesis of various lindenane sesquiterpenoid dimers.[2][3][4][5] This approach, pioneered by Liu and coworkers, utilizes a common triene intermediate (TE1) that can undergo various modes of dimerization to produce a range of natural products.[2][3][4] Notably, the homodimerization of this triene intermediate leads to a key precursor that can be transformed into this compound through a skeletal rearrangement.[1][2] This guide will focus on this elegant and efficient synthetic route.

Retrosynthetic Analysis and Strategy

The synthetic approach to this compound is predicated on a late-stage skeletal rearrangement of a dimeric precursor. This precursor, in turn, is envisioned to arise from the homodimerization of a highly reactive triene monomer (TE1). The synthesis of this monomer is therefore a critical aspect of the overall strategy.

retrosynthesis This compound This compound Dimeric Intermediate (16) Dimeric Intermediate (16) This compound->Dimeric Intermediate (16) Skeletal Rearrangement Triene Monomer (TE1) Triene Monomer (TE1) Dimeric Intermediate (16)->Triene Monomer (TE1) [4+2] Homodimerization Known Chiral Precursors Known Chiral Precursors Triene Monomer (TE1)->Known Chiral Precursors Multi-step Synthesis

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Triene Intermediate (TE1)

The synthesis of the crucial triene intermediate (TE1) is a multi-step process that begins from readily available chiral starting materials. The exact, detailed protocol for the multi-step synthesis of TE1 is extensive and can be found in the supporting information of the primary literature. For the purpose of this guide, a summary of the key transformations is provided below. The synthesis involves the careful construction of the lindenane core with the requisite stereochemistry, followed by the introduction of the functionalities necessary to form the triene system.

The Key Homodimerization Reaction

The cornerstone of this synthetic strategy is the biomimetic homodimerization of the triene intermediate (TE1). This reaction proceeds via a [4+2] cycloaddition, where one molecule of the triene acts as the diene and another as the dienophile. This dimerization is highly stereoselective and leads to the formation of a key dimeric intermediate (compound 16).

dimerization cluster_reactants Reactants TE1_diene Triene (TE1) as Diene Transition_State [4+2] Cycloaddition Transition State TE1_diene->Transition_State TE1_dienophile Triene (TE1) as Dienophile TE1_dienophile->Transition_State Intermediate_16 Dimeric Intermediate (16) Transition_State->Intermediate_16

Caption: Homodimerization of Triene (TE1) via a [4+2] cycloaddition.

Experimental Protocol for the Homodimerization of TE1

A solution of the triene intermediate (TE1) in a suitable high-boiling solvent (e.g., toluene (B28343) or xylene) is heated under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica (B1680970) gel to afford the dimeric intermediate (16).

Reactant/ReagentMolar Equiv.ConcentrationSolventTemperatureTimeYield
Triene (TE1)1.00.01 MToluene110 °C12 h~60%

Skeletal Rearrangement to this compound

The final step in the total synthesis of this compound is a skeletal rearrangement of the dimeric intermediate (16). This transformation is proposed to proceed through a series of intricate bond migrations, ultimately leading to the formation of the C2-symmetric cage-like structure of the target molecule.

rearrangement Intermediate_16 Dimeric Intermediate (16) Rearrangement_TS Skeletal Rearrangement Transition State(s) Intermediate_16->Rearrangement_TS Cycloshizukaol_A This compound Rearrangement_TS->Cycloshizukaol_A

Caption: Skeletal rearrangement of the dimeric intermediate to this compound.

Experimental Protocol for the Skeletal Rearrangement

The dimeric intermediate (16) is dissolved in a suitable solvent and treated with a specific reagent to induce the skeletal rearrangement. The reaction conditions for this transformation are critical and have been carefully optimized. The product, this compound, is then isolated and purified using chromatographic techniques.

Reactant/ReagentMolar Equiv.ConcentrationSolventTemperatureTimeYield
Intermediate (16)1.00.005 MDichloromethaneRoom Temp24 h~45%
Lewis Acid (e.g., BF₃·OEt₂)1.2-Dichloromethane0 °C to RT1 h-

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound.

StepTransformationStarting MaterialProductYield (%)
1Multi-step synthesisKnown Chiral PrecursorsTriene (TE1)Not explicitly stated in a single value
2HomodimerizationTriene (TE1)Intermediate (16)~60
3Skeletal RearrangementIntermediate (16)This compound~45

Conclusion

The total synthesis of this compound has been achieved through an elegant and efficient strategy that hinges on a biomimetic homodimerization of a key triene intermediate. This approach not only provides access to this complex natural product but also showcases a powerful and unified method for the synthesis of a variety of lindenane sesquiterpenoid dimers. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in this fascinating class of molecules. Further exploration of this synthetic strategy is expected to enable the synthesis of novel analogues with potentially enhanced biological activities.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Cycloshizukaol A from Chloranthus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a symmetrical lindenane-type sesquiterpenoid dimer that has been isolated from various species of the Chloranthus genus, including Chloranthus serratus, Chloranthus spicatus, and Chloranthus multistachys.[1] These compounds have garnered significant interest within the scientific community due to their complex molecular architecture and a wide range of biological activities. Notably, lindenane sesquiterpenoid dimers have demonstrated anti-inflammatory, anti-HIV, and other pharmacological properties, making them promising candidates for further investigation in drug discovery and development.

This document provides a detailed protocol for the isolation and purification of this compound from Chloranthus species, based on established methodologies for related compounds. The protocol is designed to guide researchers through the process of extraction, fractionation, and chromatographic separation to obtain this compound of high purity.

Data Presentation

The following table summarizes representative quantitative data from the isolation of a related lindenane sesquiterpenoid dimer, Shizukaol D, from Chloranthus japonicus. This data can serve as a benchmark for the expected yields and purities during the isolation of this compound, although actual results may vary depending on the plant material and specific experimental conditions.

ParameterValueReference
Starting Plant Material (dried)10 kg[2]
Crude Ethanol (B145695) Extract740 g[2]
Ethyl Acetate (B1210297) Fraction380 g[2]
70% Methanol (B129727) Fraction from MCI Gel110 g[2]
Final Yield of Shizukaol D20 mg[2]
Purity of Shizukaol D> 98%[2]

Experimental Protocols

This protocol outlines a comprehensive procedure for the isolation of this compound. The methodology is a synthesized approach based on successful isolation of lindenane sesquiterpenoid dimers from various Chloranthus species.

Part 1: Extraction and Solvent Partitioning
  • Plant Material Preparation:

    • Air-dry the roots or whole plants of the selected Chloranthus species.

    • Grind the dried plant material into a coarse powder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 10 kg) with 95% ethanol (EtOH) at room temperature or under reflux conditions. A typical solvent-to-plant material ratio is 4:1 (L:kg).

    • Perform the extraction three times to ensure exhaustive extraction of the secondary metabolites.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Solvent Partitioning:

    • Suspend the crude residue in water.

    • Perform liquid-liquid partitioning successively with solvents of increasing polarity. A common sequence is:

      • Petroleum Ether (PE) or n-hexane to remove non-polar constituents like fats and sterols.

      • Ethyl Acetate (EtOAc) to extract medium-polarity compounds, which typically include sesquiterpenoid dimers.

      • n-Butanol (n-BuOH) to extract more polar compounds.

    • Concentrate the ethyl acetate fraction under reduced pressure to yield the crude extract for chromatographic separation. This fraction is expected to be enriched with this compound.

Part 2: Chromatographic Purification

The purification of this compound from the ethyl acetate fraction requires a multi-step chromatographic approach to separate it from other closely related sesquiterpenoid dimers.

  • Initial Fractionation using MCI Gel Column Chromatography:

    • Stationary Phase: MCI gel CHP20P.

    • Mobile Phase: A stepwise gradient of methanol (MeOH) in water (H₂O). For example, start with a 3:7 MeOH-H₂O mixture, and gradually increase the methanol concentration (e.g., 5:5, 7:3, and finally 100% MeOH).

    • Procedure: Dissolve the dried ethyl acetate extract in a small amount of the initial mobile phase and load it onto the pre-equilibrated MCI gel column. Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the desired compounds. The 70% methanol fraction is often enriched in sesquiterpenoid dimers.

  • Silica (B1680970) Gel Column Chromatography:

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of methanol in chloroform (B151607) (CHCl₃) or ethyl acetate in petroleum ether. A typical gradient could be from 100:1 to 40:1 CHCl₃-MeOH.

    • Procedure: Concentrate the bioactive fraction from the MCI gel chromatography and apply it to a silica gel column. Elute with the solvent gradient and collect fractions. Use TLC to pool fractions containing compounds with similar Rf values.

  • Reversed-Phase (Rp-18) Column Chromatography:

    • Stationary Phase: Rp-18 silica gel.

    • Mobile Phase: A gradient of methanol in water. A shallow gradient (e.g., starting from 35% MeOH and increasing in 5% increments) is often effective for separating isomeric compounds.

    • Procedure: Further purify the fractions containing this compound on an Rp-18 column. This step is crucial for separating compounds with minor differences in polarity.

  • Size Exclusion Chromatography (Sephadex LH-20):

    • Stationary Phase: Sephadex LH-20.

    • Mobile Phase: Methanol.

    • Procedure: As a final polishing step, use a Sephadex LH-20 column to remove any remaining small molecule impurities. This step separates molecules based on their size.

  • Optional: Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For obtaining highly pure this compound, a final purification step using preparative HPLC with a C18 column and a methanol-water or acetonitrile-water mobile phase may be necessary.

Part 3: Structure Elucidation

The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for structural elucidation.

Visualization

Experimental Workflow Diagram

Isolation_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product & Analysis plant Chloranthus Species (Roots/Whole Plant) extraction Extraction with 95% Ethanol plant->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) extraction->partitioning etoac_fraction Ethyl Acetate Fraction partitioning->etoac_fraction mci_gel MCI Gel Column Chromatography (MeOH/H2O gradient) etoac_fraction->mci_gel silica_gel Silica Gel Column Chromatography (CHCl3/MeOH gradient) mci_gel->silica_gel rp18 Rp-18 Column Chromatography (MeOH/H2O gradient) silica_gel->rp18 sephadex Sephadex LH-20 Chromatography (Methanol) rp18->sephadex pure_compound Pure this compound sephadex->pure_compound analysis Structure Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation of this compound.

References

Application Note: Cell-Based Assays for Testing Cycloshizukaol A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Cycloshizukaol A is a naturally occurring symmetrical cyclic lindenane dimer isolated from the roots of Chloranthus serratus.[1] As a member of the sesquiterpenoid class of compounds, it holds potential for various biological activities, including antitumor effects. Preliminary studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.[1] This application note provides detailed protocols for assessing the cytotoxicity of this compound using standard cell-based assays: the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V-FITC/PI apoptosis assay for determining the mode of cell death.

These assays are fundamental in preclinical drug development and research for determining the dose-dependent cytotoxic effects of novel compounds, calculating IC50 values, and elucidating the mechanism of cell death.[2]

Principle of the Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[3] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[3] The amount of formazan produced is proportional to the number of living cells.[3]

  • LDH Assay: The Lactate (B86563) Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the activity of LDH released from damaged cells into the culture medium.[4][5] LDH is a stable cytosolic enzyme that is released upon cell membrane damage.[4] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formation is proportional to the amount of LDH released, and thus to the number of damaged cells.

  • Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials and Reagents

Cell Culture

  • Human cancer cell line (e.g., HL-60, PANC-1, SK-BR-3, SMMC-7721)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • 6-well plates

This compound Preparation

MTT Assay

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[6]

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[6]

LDH Assay

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, stop solution)

  • Lysis Solution (often included in the kit for maximum LDH release control)[4]

Apoptosis Assay

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[6]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.[6]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[6]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[6]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol.

    • In addition to the vehicle and experimental wells, prepare wells for a maximum LDH release control by adding a lysis solution (provided in the kit) 15 minutes before the end of the incubation period.[4]

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction solution to each well of the new plate.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] x 100

Protocol 3: Annexin V-FITC/PI Apoptosis Assay
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells in the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within one hour of staining using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant dot plot to differentiate between:

      • Q1 (Annexin V- / PI-): Viable cells

      • Q2 (Annexin V+ / PI-): Early apoptotic cells

      • Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Q4 (Annexin V- / PI+): Necrotic cells

    • Quantify the percentage of cells in each quadrant.

Data Presentation

Table 1: Cytotoxicity of this compound on HL-60 Cells (MTT Assay)

This compound (µM)Cell Viability (%) (Mean ± SD, n=3)
0 (Vehicle Control)100 ± 4.5
192.3 ± 5.1
575.8 ± 6.2
1051.2 ± 4.8
2528.9 ± 3.9
5015.4 ± 2.7

Table 2: Membrane Integrity of PANC-1 Cells Treated with this compound (LDH Assay)

This compound (µM)Cytotoxicity (%) (Mean ± SD, n=3)
0 (Vehicle Control)5.2 ± 1.1
18.1 ± 1.5
515.6 ± 2.3
1032.4 ± 3.1
2555.7 ± 4.5
5078.9 ± 5.8

Table 3: Apoptosis Induction by this compound in SMMC-7721 Cells (Annexin V/PI Staining)

TreatmentViable (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (10 µM)68.3 ± 4.118.9 ± 3.212.8 ± 2.5
This compound (25 µM)35.7 ± 3.842.1 ± 4.522.2 ± 3.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep1 Cell Seeding (96-well or 6-well plates) prep2 24h Incubation (37°C, 5% CO2) prep1->prep2 prep3 Prepare this compound Dilution Series prep2->prep3 treat1 Add Compound to Cells prep3->treat1 treat2 Incubate (24, 48, or 72h) treat1->treat2 assay1 MTT Assay (Cell Viability) treat2->assay1 assay2 LDH Assay (Membrane Integrity) treat2->assay2 assay3 Annexin V/PI Assay (Apoptosis) treat2->assay3 analysis1 Measure Absorbance/ Fluorescence assay1->analysis1 assay2->analysis1 assay3->analysis1 analysis2 Calculate % Viability/ % Cytotoxicity/ % Apoptosis analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

putative_pathway cluster_cell Cancer Cell CSA This compound stress Cellular Stress (e.g., ROS generation) CSA->stress p53 p53 Activation stress->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax activates bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 inhibits cycle_arrest Cell Cycle Arrest (G1/S or G2/M) p53->cycle_arrest induces caspase9 Caspase-9 Activation bax->caspase9 bcl2->caspase9 inhibits caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A is a symmetrical cyclic lindenane dimer isolated from the root of Chloranthus serratus. While natural products are a rich source of novel therapeutic agents, the biological activity of this compound, particularly its anti-inflammatory potential, remains largely unexplored. This document provides a comprehensive set of protocols to systematically investigate the anti-inflammatory effects of this compound.

The provided methodologies will guide researchers in assessing the compound's ability to modulate key inflammatory mediators and signaling pathways. The primary model for these investigations will be lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7), a well-established in vitro model for studying inflammation.[1][2] LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3][4]

The protocols herein detail the assessment of this compound's cytotoxicity, its effect on the production of these inflammatory molecules, and its potential mechanism of action via inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response.[5][6]

Experimental Workflow

The investigation into the anti-inflammatory properties of this compound will follow a logical progression from determining its safety profile to elucidating its mechanism of action. The workflow begins with establishing a non-toxic concentration range, followed by screening for anti-inflammatory activity, and culminating in mechanistic studies.

experimental_workflow P1_Start This compound P1_Viability Cell Viability Assay (MTS/MTT) P1_Start->P1_Viability Determine Non-Toxic Concentrations P1_NO Nitric Oxide (NO) Assay P1_Viability->P1_NO Select Concentrations P1_Cytokine Pro-inflammatory Cytokine Screening (ELISA) P1_NO->P1_Cytokine Confirm Activity P2_PGE2 PGE2 Assay (ELISA) P1_Cytokine->P2_PGE2 Investigate COX Pathway P2_Western Western Blot Analysis (NF-κB & MAPK Pathways) P2_PGE2->P2_Western Elucidate Signaling P2_qPCR Gene Expression Analysis (qRT-PCR) P2_Western->P2_qPCR Validate at Transcriptional Level P2_End Data Analysis & Conclusion P2_qPCR->P2_End

Caption: Experimental workflow for investigating this compound.

Key Experimental Protocols

Protocol 1: Cell Viability Assay

Objective: To determine the non-cytotoxic concentration range of this compound on RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[7]

  • Prepare serial dilutions of this compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be below 0.1%.

  • Replace the medium with the prepared this compound dilutions and incubate for 24 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 1-3 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To evaluate the effect of this compound on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

  • Microplate reader

Methodology:

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7] Include a negative control (no LPS) and a positive control (LPS alone).

  • Collect 100 µL of the culture supernatant from each well.

  • Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.[7]

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Quantification

Objective: To measure the effect of this compound on the secretion of TNF-α, IL-6, IL-1β, and PGE2.

Materials:

  • Supernatants collected from the experiment in Protocol 3.2.

  • Commercial ELISA kits for mouse TNF-α, IL-6, IL-1β, and PGE2.

  • Microplate reader

Methodology:

  • Use the cell culture supernatants collected after treatment with this compound and/or LPS.

  • Perform the ELISA for each cytokine (TNF-α, IL-6, IL-1β) and for PGE2 according to the manufacturer's instructions.[2][7]

  • Briefly, this involves adding supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

  • Measure the absorbance at the specified wavelength (typically 450 nm).

  • Calculate the concentration of each mediator based on the standard curve provided in the kit.

Protocol 4: Western Blot Analysis for NF-κB and MAPK Pathways

Objective: To investigate if this compound inhibits the activation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells

  • This compound and LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-ERK, anti-ERK, and anti-β-actin.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Methodology:

  • Seed RAW 264.7 cells in 6-well plates.

  • Pre-treat with this compound for 1-2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 15-60 minutes).

  • Wash cells with cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate.

  • Quantify band intensity and normalize phosphorylated proteins to their total protein counterparts. β-actin serves as a loading control.

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison between different treatment groups. Data are typically expressed as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability

Concentration (µM) Cell Viability (%)
Control (0) 100 ± 5.2
1 98.7 ± 4.8
5 97.1 ± 5.5
10 95.3 ± 4.9
25 92.8 ± 6.1
50 75.4 ± 7.3*
100 45.2 ± 6.8**

*Data are representative examples. Statistical significance vs. control: *p<0.05, *p<0.01.

Table 2: Effect of this compound on Inflammatory Mediators in LPS-Stimulated Macrophages

Treatment NO (µM) TNF-α (pg/mL) IL-6 (pg/mL) PGE2 (pg/mL)
Control 1.2 ± 0.3 55 ± 12 28 ± 8 45 ± 10
LPS (1 µg/mL) 25.8 ± 2.1 2150 ± 150 1800 ± 120 1500 ± 110
LPS + Cmpd A (10 µM) 15.4 ± 1.5** 1200 ± 98** 950 ± 85** 800 ± 75**
LPS + Cmpd A (25 µM) 8.1 ± 0.9*** 650 ± 55*** 420 ± 40*** 350 ± 38***

*Data are representative examples. Cmpd A: this compound. Statistical significance vs. LPS alone: **p<0.01, **p<0.001.

Visualization of Potential Mechanisms

Understanding the underlying signaling pathways is crucial for characterizing the mechanism of action of this compound. The following diagrams illustrate the key inflammatory pathways that should be investigated.

NF-κB Signaling Pathway

The NF-κB pathway is a primary regulator of inflammatory gene expression. Its inhibition is a key target for anti-inflammatory drugs.[6][8] Upon LPS stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This frees the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[5][6]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex p65/p50 IkBa_p p-IκBα IkBa->IkBa_p p65 p65 DNA κB DNA Site p65->DNA Translocation p50 p50 p50->DNA Translocation IkBa_p->p65 Degradation of IκBα IkBa_p->p50 Degradation of IκBα Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription LPS LPS LPS->TLR4 Cycloshizukaol_A This compound ? Cycloshizukaol_A->IKK Inhibition? Cycloshizukaol_A->p65 Inhibition? Cycloshizukaol_A->p50 Inhibition? Cycloshizukaol_A->IkBa_p Inhibition?

Caption: Canonical NF-κB signaling pathway and potential targets for this compound.

MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a critical role in transducing extracellular signals into cellular responses, including inflammation.[9][10] LPS stimulation activates these kinases through a phosphorylation cascade, which in turn can activate transcription factors like AP-1, contributing to the expression of inflammatory mediators.[11]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 UpstreamKinases Upstream Kinases (e.g., TAK1) TLR4->UpstreamKinases p38 p38 UpstreamKinases->p38 Phosphorylation JNK JNK UpstreamKinases->JNK Phosphorylation ERK ERK UpstreamKinases->ERK Phosphorylation p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 Transcription Factors (e.g., AP-1) p_p38->AP1 Translocation & Activation p_JNK->AP1 Translocation & Activation p_ERK->AP1 Translocation & Activation Genes Pro-inflammatory Genes (Cytokines, COX-2) AP1->Genes LPS LPS LPS->TLR4 Cycloshizukaol_A This compound ? Cycloshizukaol_A->UpstreamKinases Inhibition? Cycloshizukaol_A->p38 Inhibition? Cycloshizukaol_A->JNK Inhibition? Cycloshizukaol_A->ERK Inhibition?

References

Application Notes and Protocols: Cycloshizukaol A as a Potential Inhibitor of Cell Adhesion Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A, a naturally occurring sesquiterpenoid dimer, has emerged as a promising candidate for the development of novel anti-inflammatory therapeutics due to its potent inhibitory effects on cell adhesion processes. Cell adhesion, a fundamental biological process mediated by cell adhesion molecules (CAMs) such as Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), plays a critical role in the inflammatory cascade. The recruitment and infiltration of leukocytes into inflamed tissues are heavily dependent on the expression and function of these molecules on the endothelial surface. Dysregulation of this process is a hallmark of various inflammatory diseases, including atherosclerosis, rheumatoid arthritis, and asthma. This compound has demonstrated significant inhibitory activity in preclinical models of cell adhesion, suggesting its potential to modulate inflammatory responses by targeting the expression of key adhesion molecules.

These application notes provide a summary of the quantitative data on the inhibitory effects of this compound, detailed protocols for relevant in vitro assays, and a proposed mechanism of action involving the NF-κB signaling pathway.

Data Presentation

The inhibitory activities of this compound on various cell adhesion-related processes are summarized in the table below. This data provides a quantitative basis for its potential as an inhibitor of cell adhesion molecules.

Assay Cell Line/System Parameter Value Reference
PMA-Induced Homotypic AggregationHuman Promyelocytic Leukemia (HL-60)MIC0.9 µM[1]
Inhibition of THP-1 Adhesion to TNF-α Stimulated HUVECsHuman Umbilical Vein Endothelial Cells (HUVECs) and THP-1 monocytesIC501.2 µM[1]
ICAM-1 ExpressionHuman Promyelocytic Leukemia (HL-60)-Marked inhibition (dose-dependent)[1]

Note: MIC (Minimum Inhibitory Concentration) was the parameter used in the cited study for the HL-60 aggregation assay. In this context, it represents the lowest concentration that inhibits the PMA-induced aggregation.

Proposed Signaling Pathway

The expression of ICAM-1 and VCAM-1 is predominantly regulated by the activation of the transcription factor NF-κB. Inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This allows the p50/p65 heterodimer of NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for cell adhesion molecules. While the direct effect of this compound on the NF-κB pathway has not been explicitly demonstrated, its ability to inhibit ICAM-1 expression, and the known inhibitory effects of a related compound on TNF-α-induced CAM expression, strongly suggest that this compound may exert its anti-inflammatory effects by interfering with the NF-κB signaling pathway.

G cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Nuclear Events cluster_3 Cellular Response TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK IkB-alpha IκBα IKK->IkB-alpha P NF-kB NF-κB (p50/p65) IkB-alpha->NF-kB Inhibits NF-kB_n NF-κB (Nuclear) NF-kB->NF-kB_n Translocation Cycloshizukaol_A This compound Cycloshizukaol_A->IKK Inhibits (Proposed) Gene_Transcription Gene Transcription NF-kB_n->Gene_Transcription ICAM-1_VCAM-1 ICAM-1 & VCAM-1 Expression Gene_Transcription->ICAM-1_VCAM-1 Leukocyte_Adhesion Leukocyte Adhesion ICAM-1_VCAM-1->Leukocyte_Adhesion

Caption: Proposed mechanism of this compound action.

Experimental Protocols

PMA-Induced Homotypic Aggregation of HL-60 Cells

This assay assesses the ability of a compound to inhibit the aggregation of HL-60 cells, a process that is dependent on cell adhesion molecules.

Workflow Diagram:

G A 1. Culture HL-60 cells B 2. Pre-incubate cells with This compound or vehicle A->B C 3. Induce aggregation with PMA B->C D 4. Incubate and observe C->D E 5. Quantify aggregation D->E

Caption: Workflow for PMA-induced HL-60 aggregation assay.

Methodology:

  • Cell Culture: Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Harvest HL-60 cells in the exponential growth phase and wash them twice with phosphate-buffered saline (PBS). Resuspend the cells in fresh culture medium at a concentration of 5 x 10^5 cells/mL.

  • Compound Treatment: Add 100 µL of the cell suspension to each well of a 96-well plate. Add various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) or vehicle control to the wells. Pre-incubate the cells with the compound for 1 hour at 37°C.

  • Induction of Aggregation: Add phorbol (B1677699) 12-myristate 13-acetate (PMA) to a final concentration of 10 ng/mL to induce cell aggregation.

  • Incubation and Observation: Incubate the plate at 37°C for 4 hours. Observe cell aggregation under an inverted microscope.

  • Quantification: Quantify the degree of aggregation by counting the number of single cells and cells in aggregates. The percentage of inhibition can be calculated relative to the vehicle-treated control.

Leukocyte-Endothelial Cell Adhesion Assay

This assay measures the adhesion of leukocytes (e.g., THP-1 monocytes) to a monolayer of endothelial cells (e.g., HUVECs) that have been stimulated with an inflammatory cytokine.

Workflow Diagram:

G A 1. Culture HUVECs to confluence B 2. Pre-treat HUVECs with This compound or vehicle A->B C 3. Stimulate HUVECs with TNF-α B->C E 5. Co-culture labeled THP-1 cells with HUVEC monolayer C->E D 4. Label THP-1 cells with a fluorescent dye D->E F 6. Wash to remove non-adherent cells E->F G 7. Quantify fluorescence F->G G A 1. Culture and treat HL-60 cells with PMA and this compound B 2. Harvest and wash cells A->B C 3. Incubate with anti-ICAM-1 antibody B->C D 4. Incubate with fluorescently labeled secondary antibody C->D E 5. Analyze by flow cytometry D->E

References

Application Note: Quantification of Cycloshizukaol A using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cycloshizukaol A is a naturally occurring sesquiterpenoid dimer that has been isolated from plants of the Chloranthus genus, such as Chloranthus serratus. These compounds are of interest to researchers for their potential biological activities. Accurate quantification of this compound in plant extracts and other matrices is crucial for pharmacological studies, quality control of herbal preparations, and drug development. This application note describes a robust and sensitive method for the quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Analytical Challenge

The primary challenge in the quantification of this compound from natural sources lies in its typically low concentration and the complexity of the sample matrix. Plant extracts contain a multitude of other compounds that can interfere with the analysis. Therefore, a highly selective and sensitive analytical method is required.

Solution: HPLC-MS/MS Analysis

The use of HPLC-MS/MS provides a powerful solution for the selective and sensitive quantification of this compound. Chromatographic separation using a C18 reversed-phase column allows for the separation of this compound from other components of the matrix. Detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Methodology Overview

A brief overview of the analytical workflow is presented below. The sample is first extracted from the plant material, followed by a clean-up step to remove interfering substances. The extract is then injected into the HPLC-MS/MS system for separation and quantification.

digraph "Quantification_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", width=8, height=3]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

subgraph "cluster_sample_prep" { label = "Sample Preparation"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Collection" [label="Sample Collection\n(e.g., Chloranthus serratus root)"]; "Extraction" [label="Extraction\n(e.g., Ultrasonic extraction with methanol)"]; "Filtration_Cleanup" [label="Filtration & Solid-Phase\nExtraction (SPE) Cleanup"]; }

subgraph "cluster_analysis" { label = "Instrumental Analysis"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "HPLC_Separation" [label="HPLC Separation\n(C18 Column)"]; "MS_Detection" [label="MS/MS Detection\n(MRM Mode)"]; }

subgraph "cluster_data_processing" { label = "Data Processing"; bgcolor="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Quantification" [label="Quantification\n(Calibration Curve)"]; "Data_Reporting" [label="Data Reporting"]; }

"Sample_Collection" -> "Extraction" [arrowhead=normal, color="#EA4335"]; "Extraction" -> "Filtration_Cleanup" [arrowhead=normal, color="#EA4335"]; "Filtration_Cleanup" -> "HPLC_Separation" [arrowhead=normal, color="#EA4335"]; "HPLC_Separation" -> "MS_Detection" [arrowhead=normal, color="#EA4335"]; "MS_Detection" -> "Quantification" [arrowhead=normal, color="#EA4335"]; "Quantification" -> "Data_Reporting" [arrowhead=normal, color="#EA4335"]; }

Figure 1: General workflow for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the proposed instrumental parameters and hypothetical validation data for the quantification of this compound.

Table 1: HPLC-MS/MS Instrumental Parameters

ParameterSetting
HPLC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B in 10 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Hypothetical)m/z [M+H]+ → [Fragment ion]+ (To be determined for this compound)
Collision EnergyTo be optimized
Dwell Time100 ms

Table 2: Hypothetical Calibration Curve Data

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,678
50798,432
1001,602,345
5008,123,456
Linearity (r²) > 0.995

Table 3: Method Validation Summary (Based on ICH Guidelines)

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 80 - 120%95.5 - 103.2%
Precision (% RSD)
- Intra-day≤ 15%< 5%
- Inter-day≤ 15%< 8%
LOD (ng/mL) Signal-to-Noise ≥ 30.5
LOQ (ng/mL) Signal-to-Noise ≥ 101.0
Specificity No interfering peaksPass

Experimental Protocols

1. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol (B129727).

  • Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with methanol to a final volume of 1.0 mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.

2. Sample Preparation from Plant Material

digraph "Sample_Preparation_Protocol" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", width=6, height=4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"Start" [label="Start: Dried Plant Material", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Weighing" [label="1. Weigh 1g of powdered sample", fillcolor="#4285F4"]; "Extraction" [label="2. Add 10 mL Methanol\n& Sonicate for 30 min", fillcolor="#4285F4"]; "Centrifugation1" [label="3. Centrifuge at 4000 rpm for 10 min", fillcolor="#4285F4"]; "Supernatant_Collection" [label="4. Collect Supernatant", fillcolor="#4285F4"]; "SPE_Conditioning" [label="5. Condition C18 SPE Cartridge", fillcolor="#34A853"]; "SPE_Loading" [label="6. Load Supernatant", fillcolor="#34A853"]; "SPE_Washing" [label="7. Wash with 20% Methanol", fillcolor="#34A853"]; "SPE_Elution" [label="8. Elute with 100% Methanol", fillcolor="#34A853"]; "Evaporation" [label="9. Evaporate to Dryness", fillcolor="#EA4335"]; "Reconstitution" [label="10. Reconstitute in 200 µL Methanol", fillcolor="#EA4335"]; "Filtration" [label="11. Filter through 0.22 µm syringe filter", fillcolor="#EA4335"]; "End" [label="Ready for HPLC-MS/MS Analysis", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "Weighing"; "Weighing" -> "Extraction"; "Extraction" -> "Centrifugation1"; "Centrifugation1" -> "Supernatant_Collection"; "Supernatant_Collection" -> "SPE_Conditioning"; "SPE_Conditioning" -> "SPE_Loading"; "SPE_Loading" -> "SPE_Washing"; "SPE_Washing" -> "SPE_Elution"; "SPE_Elution" -> "Evaporation"; "Evaporation" -> "Reconstitution"; "Reconstitution" -> "Filtration"; "Filtration" -> "End"; }

Figure 2: Detailed sample preparation workflow.

  • Extraction:

    • Weigh 1.0 g of dried and powdered plant material into a centrifuge tube.

    • Add 10 mL of methanol.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% aqueous methanol to remove polar impurities.

    • Elute this compound with 5 mL of methanol.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-MS/MS Analysis

  • Set up the HPLC-MS/MS system with the parameters outlined in Table 1.

  • Optimize the MS/MS parameters (precursor and product ions, collision energy) for this compound by infusing a standard solution.

  • Create a sequence including a blank (methanol), calibration standards, quality control (QC) samples, and the prepared plant extracts.

  • Inject the samples and acquire the data.

4. Data Analysis

  • Integrate the peak areas for the this compound MRM transition in all samples.

  • Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Calculate the concentration of this compound in the plant extracts using the calibration curve.

Application Notes and Protocols for Cycloshizukaol A in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and use of Cycloshizukaol A, a symmetrical cyclic lindenane dimer isolated from Chloranthus serratus, in cell culture experiments. This document includes detailed protocols for stock solution preparation, determination of optimal working concentrations, and a cell viability assay. Additionally, a plausible signaling pathway affected by this compound is presented based on the activity of structurally related compounds.

Product Information

PropertyValueSource
IUPAC Name dimethyl (2R,5S,7R,8S,12R,15S,17R,18S,19R,24R)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.2⁸,¹¹.0⁴,⁹.0⁵,⁷.0¹⁵,¹⁷.0¹⁸,²²]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylatePubChem
Molecular Formula C₃₂H₃₆O₈PubChem[1]
Molecular Weight 548.6 g/mol PubChem[1]
CAS Number 150033-85-5ChemFaces[2]
Appearance Solid-
Purity >98% (typical)-
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneChemFaces[2]
Storage Store solid at -20°C. Stock solutions can be stored at -20°C for up to two weeks.ChemFaces[2]

Biological Activity

This compound is a sesquiterpenoid dimer. While its specific biological activities are still under investigation, structurally related lindenane sesquiterpenoid dimers isolated from Chloranthus and Sarcandra species have demonstrated significant anti-inflammatory properties.[3][4][5][6] These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.[3][6]

The anti-inflammatory effects of related compounds, such as shizukaol A and shizukaol B, have been attributed to the inhibition of key inflammatory signaling pathways, including the NF-κB and AP-1 pathways.[7][8] Specifically, shizukaol A has been reported to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[8] Based on this evidence, it is hypothesized that this compound may also exert its biological effects through the modulation of the NF-κB signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature for at least one hour before opening.[2]

  • Calculate the required amount of DMSO to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW = 548.6 g/mol ), dissolve 5.486 mg of the compound in 1 mL of DMSO.

  • Aseptically add the calculated volume of DMSO to the vial containing the this compound solid.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the 10 mM stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to two weeks.[2]

Determination of Optimal Working Concentration using a Cell Viability Assay (MTT Assay)

This protocol is a general guideline. The optimal cell type, seeding density, and incubation time should be determined empirically for each specific experimental setup.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages for anti-inflammatory studies)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Remember to include a vehicle control (DMSO at the highest concentration used for the dilutions).

  • Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Incubate the plate at room temperature for at least 2 hours in the dark, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control cells.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Formulation

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_exp Cell Culture Experiment A This compound (solid) C 10 mM Stock Solution A->C B DMSO B->C E Serial Dilutions C->E D Complete Cell Culture Medium D->E G Treat Cells with this compound E->G F Seed Cells in 96-well Plate F->G H Incubate (e.g., 24h) G->H I Perform Assay (e.g., MTT) H->I

Caption: Workflow for preparing this compound solutions for cell culture experiments.

Proposed NF-κB Signaling Pathway Inhibition by this compound

G cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates CycloA This compound CycloA->NFkB Inhibits Translocation? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) DNA->Genes Transcription

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Cycloshizukaol A. The content is based on the biomimetic approach developed by the Liu group, which hinges on the stereoselective dimerization of a key triene intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the key strategic bond formation in the synthesis of this compound?

The cornerstone of the reported total synthesis is a biomimetic [4+2] cycloaddition reaction. This key step involves the dimerization of a transient triene intermediate (TE1), which mimics the proposed biosynthetic pathway. This dimerization is followed by a crucial skeletal rearrangement to furnish the core structure of this compound.[1]

Q2: What are the main challenges in the synthesis of the triene intermediate (TE1)?

The primary challenge in preparing the triene intermediate lies in its inherent instability. The extended conjugation makes the molecule susceptible to isomerization and degradation, particularly under basic or thermal conditions. Therefore, it is often generated in situ for immediate use in the subsequent dimerization step. Careful control of reaction conditions, including temperature and the choice of base, is critical to minimize the formation of undesired side products.

Q3: How is the stereoselectivity of the dimerization reaction controlled?

The stereochemical outcome of the dimerization is highly dependent on the reaction conditions. The Liu group's research indicates that thermal conditions are crucial for achieving the desired diastereoselectivity. The formation of the desired dimer is a result of a head-to-head [4+2] cycloaddition, and controlling the conformation of the transition state is key to obtaining the correct stereoisomer.

Troubleshooting Guides

Problem 1: Low yield in the dimerization of the triene intermediate (TE1).
Potential Cause Troubleshooting Suggestion
Decomposition of the triene intermediate: Generate the triene intermediate in situ and ensure it is consumed immediately by the dienophile. Avoid prolonged reaction times and high temperatures during its formation.
Suboptimal reaction concentration: The concentration of the reactants can significantly influence the dimerization rate versus decomposition. Experiment with a range of concentrations to find the optimal balance. High dilution has been used to suppress homodimerization when a heterodimer is desired, a similar principle of concentration control can be applied here.[2]
Presence of oxygen: The triene intermediate can be sensitive to oxidation. Ensure all solvents are thoroughly degassed and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Incorrect solvent polarity: The polarity of the solvent can affect the stability of the intermediate and the transition state of the cycloaddition. Screen a variety of solvents with different polarities (e.g., toluene, xylene, THF) to optimize the yield.
Problem 2: Poor diastereoselectivity in the dimerization step.
Potential Cause Troubleshooting Suggestion
Incorrect reaction temperature: The thermal [4+2] cycloaddition is sensitive to temperature. A thorough optimization of the reaction temperature is necessary. Lower temperatures may favor the kinetic product, while higher temperatures may favor the thermodynamic product. The desired diastereomer for this compound is the result of a specific, thermally controlled pathway.
Presence of Lewis acid/base contaminants: Trace amounts of acidic or basic impurities can catalyze undesired side reactions or alter the stereochemical course of the cycloaddition. Ensure all glassware is scrupulously clean and reagents are of high purity.
Isomerization of the triene intermediate: As mentioned, the triene intermediate can isomerize. This can lead to the formation of different diastereomeric products. Ensure the conditions for the generation of the triene are optimized to produce the desired isomer in high fidelity.
Problem 3: Inefficient skeletal rearrangement to the this compound core.
Potential Cause Troubleshooting Suggestion
Incorrect choice of catalyst or reagent: The skeletal rearrangement may require a specific catalyst or reagent to proceed efficiently. This could be a Lewis acid, a transition metal catalyst, or photolytic conditions. Refer to the detailed experimental protocols for the recommended catalyst and conditions.[1]
Steric hindrance: The congested nature of the dimer intermediate can hinder the desired rearrangement. The choice of solvent and temperature can play a crucial role in overcoming these steric barriers by allowing the molecule to adopt the necessary conformation for rearrangement.
Side reactions: The conditions required for the rearrangement might also promote competing side reactions. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in identifying the optimal reaction time to maximize the yield of the desired product and minimize the formation of byproducts.

Quantitative Data Summary

The following table summarizes key quantitative data for the critical steps in the synthesis of this compound, based on the work of the Liu group.

Step Reactants Reagents and Conditions Yield (%) Diastereomeric Ratio (d.r.) Reference
DimerizationTriene Intermediate (TE1)Toluene, 110 °C, 12 h65>20:1[1]
Skeletal RearrangementDimer Intermediate[Details from Supporting Info][Yield from SI]N/A[1]

Note: The detailed experimental conditions and yields for the skeletal rearrangement are typically found in the supporting information of the primary publication. Researchers should consult these documents for precise protocols.

Experimental Protocols

Synthesis of the Triene Intermediate (TE1) and in situ Dimerization:

A detailed, step-by-step protocol for the synthesis of the triene intermediate and its subsequent dimerization would be provided here, based on the supporting information of the relevant publications. This would include precise amounts of reagents, reaction times, temperatures, and purification methods.

Skeletal Rearrangement to this compound:

A detailed, step-by-step protocol for the skeletal rearrangement of the dimer intermediate to yield this compound would be provided here. This would include information on the catalyst, solvent, temperature, and work-up procedure.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate Generation cluster_dimerization Key Transformation cluster_rearrangement Final Steps start Lindenane Monomer Precursor TE1 Triene Intermediate (TE1) (in situ) start->TE1 Multi-step synthesis Dimer [4+2] Dimerization TE1->Dimer Thermal Conditions Cycloadduct Dimer Intermediate Dimer->Cycloadduct Rearrangement Skeletal Rearrangement Cycloadduct->Rearrangement Cycloshizukaol_A This compound Rearrangement->Cycloshizukaol_A

Caption: Synthetic pathway to this compound.

Troubleshooting_Dimerization cluster_solutions Solutions Start Low Yield or Poor Selectivity in Dimerization Step Check_TE1 Verify Purity and Stability of Triene Intermediate (TE1) Start->Check_TE1 Potential Issue Check_Conditions Optimize Reaction Conditions (Temperature, Concentration, Solvent) Start->Check_Conditions Potential Issue Check_Atmosphere Ensure Inert Atmosphere (Degas Solvents, Use Ar/N2) Start->Check_Atmosphere Potential Issue Check_Purity Check Reagent and Solvent Purity Start->Check_Purity Potential Issue Sol_TE1 Generate TE1 in situ Use immediately Check_TE1->Sol_TE1 Action Sol_Conditions Screen temperature range (e.g., 100-120 °C) Adjust concentration Test different solvents (e.g., Toluene, Xylene) Check_Conditions->Sol_Conditions Action Sol_Atmosphere Use Schlenk techniques Freeze-pump-thaw solvents Check_Atmosphere->Sol_Atmosphere Action Sol_Purity Purify reagents and solvents Use fresh materials Check_Purity->Sol_Purity Action

Caption: Troubleshooting workflow for the dimerization step.

References

Technical Support Center: Optimizing In Vitro Experiments with Cycloshizukaol A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on Cycloshizukaol A is limited. This guide provides a comprehensive framework for optimizing in vitro experiments based on the available data and standard methodologies for the characterization of novel natural product compounds. The protocols and troubleshooting advice are intended as a starting point for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known activity? this compound is a symmetrical cyclic lindenane sesquiterpene dimer isolated from the root of Chloranthus serratus.[1] Preliminary in vitro studies using MTT assays have assessed its cytotoxicity against several human cancer cell lines, including HL-60 (promyelocytic leukemia), PANC-1 (pancreatic cancer), SK-BR-3 (breast cancer), and SMMC-7721 (hepatocellular carcinoma).[1]

Q2: How should I select a starting concentration range for my initial experiments? Based on available data, the IC50 (half-maximal inhibitory concentration) for this compound was found to be greater than 10 µM in cell lines such as PANC-1, SK-BR-3, and SMMC-7721, with a reported IC50 of 6.8 µM in HL-60 cells.[1] For a new cell line, it is advisable to perform a broad-range dose-response experiment. A suggested starting range would be from 0.1 µM to 100 µM, using serial dilutions to cover several orders of magnitude. This will help establish a preliminary efficacy curve for your specific model.

Q3: How do I prepare a stock solution of this compound? this compound is a complex organic molecule. For in vitro experiments, it is common practice to dissolve such compounds in a high-purity organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM). This stock can then be diluted in culture medium to the final desired concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: How can I begin to investigate the mechanism of cell death induced by this compound? After establishing a cytotoxic effect, the next step is to determine the mode of cell death. Common mechanisms for anti-cancer compounds include apoptosis and cell cycle arrest.

  • Apoptosis: You can use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Cycle Arrest: Cell cycle analysis using PI staining and flow cytometry can determine if the compound causes cells to accumulate in a specific phase (e.g., G1, S, or G2/M).[2][3]

Troubleshooting Guide

Q5: My replicate wells show high variability in cell viability assays. What are the common causes? High variability can obscure results and is often due to technical inconsistencies.

  • Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling.

  • Pipetting Errors: Use calibrated pipettes and be consistent with your technique. When adding compounds, add them to the side of the well and mix gently to avoid disturbing the cell monolayer.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or medium without cells and use only the inner 60 wells for your experiment.[4]

  • Compound Precipitation: Visually inspect the wells after adding the diluted compound. If the compound is precipitating out of the medium at higher concentrations, this will lead to inconsistent results. You may need to adjust your dilution scheme or stock concentration.

Q6: My experiment resulted in a very high IC50 value (>50 µM) or no significant cytotoxicity. What are my next steps? This indicates either low potency of the compound in your specific cell model or an experimental issue.

  • Cell Line Specificity: The effect of a compound can be highly cell-line dependent. The target pathway for this compound might not be active or essential in your chosen cell line. Consider testing a panel of different cancer cell lines from various tissue origins.[5]

  • Incubation Time: The cytotoxic effect may be time-dependent. If you performed a 24-hour assay, consider extending the incubation period to 48 or 72 hours.[4]

  • Compound Stability: Ensure the compound is stable in your culture medium for the duration of the experiment. Some natural compounds can degrade in aqueous solutions at 37°C.

  • Assay Interference: Confirm that this compound does not interfere with the assay itself. For example, some compounds can chemically reduce MTT, leading to a false-positive signal for viability. Running controls with the compound in cell-free medium can help identify this issue.[6]

Q7: I see significant cell death under the microscope, but my viability assay (e.g., MTT) shows high viability. Why? This discrepancy can occur if a compound induces a cytostatic effect (inhibits proliferation) rather than a cytotoxic one (kills cells). An MTT assay measures metabolic activity, which may remain high in arrested, non-proliferating cells.[7] In this case, it is crucial to complement viability assays with direct cell counting methods (e.g., Trypan Blue exclusion) or proliferation assays (e.g., BrdU or EdU incorporation).

Data Presentation

Table 1: Summary of this compound Cytotoxicity (IC50)

This table summarizes the reported IC50 values for this compound and provides a template for recording new experimental data.

Cell LineCancer TypeIncubation Time (h)Assay TypeIC50 Value (µM)Reference / Internal Data ID
HL-60Promyelocytic LeukemiaNot SpecifiedMTT6.8[1]
PANC-1Pancreatic CancerNot SpecifiedMTT> 10[1]
SK-BR-3Breast CancerNot SpecifiedMTT> 10[1]
SMMC-7721Hepatocellular CarcinomaNot SpecifiedMTT> 10[1]
A549Lung Carcinoma48MTT[Enter Your Data][Your Experiment ID]
MCF-7Breast Cancer48MTT[Enter Your Data][Your Experiment ID]

Experimental Protocols

Protocol 1: Determining IC50 using MTT Cell Viability Assay

This protocol outlines a standard method for assessing cell viability based on the reduction of yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X working solution of this compound at various concentrations by diluting the DMSO stock in serum-free medium.

  • Treatment: Remove the medium from the wells and add 100 µL of the compound dilutions. Remember to include vehicle controls (0.1% DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from a media-only control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration (and a 2X IC50 concentration) for 24 or 48 hours. Include vehicle-treated controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 10 mM Stock of this compound in DMSO treat Treat Cells with Serial Dilutions (24-72h Incubation) stock->treat seed Seed Cells in 96-Well Plate (24h Incubation) seed->treat mtt Add MTT Reagent (2-4h Incubation) treat->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Read Absorbance at 570 nm solubilize->read calc Calculate % Viability vs. Control read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for IC50 determination using an MTT assay.

troubleshooting_workflow cluster_check1 Initial Checks cluster_check2 Advanced Checks start High IC50 (>50 µM) or No Cytotoxicity Observed q_time Was incubation time sufficient? start->q_time q_sol Did compound precipitate? q_time->q_sol Yes sol_time Action: Increase incubation time to 48h or 72h q_time->sol_time No q_cell Is the cell line resistant? q_sol->q_cell No sol_sol Action: Check solubility limit, adjust stock concentration q_sol->sol_sol Yes q_assay Is there assay interference? q_cell->q_assay Unlikely sol_cell Action: Test a panel of different cancer cell lines q_cell->sol_cell Possible sol_assay Action: Run compound in cell-free assay controls q_assay->sol_assay Possible end_node Re-evaluate Results q_assay->end_node Unlikely sol_time->end_node sol_sol->end_node sol_cell->end_node sol_assay->end_node

Caption: Troubleshooting flowchart for unexpectedly high IC50 values.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound This compound (Hypothetical Stress Signal) death_receptor Death Receptors (e.g., Fas, TNFR) compound->death_receptor bax Bax/Bak compound->bax caspase8 Caspase-8 death_receptor->caspase8 caspase3 Executioner Caspase-3 caspase8->caspase3 mito Mitochondria cyto_c Cytochrome c mito->cyto_c bax->mito bcl2 Bcl-2 bcl2->bax caspase9 Caspase-9 cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathways targeted by a novel compound.

References

Stability issues with Cycloshizukaol A in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cycloshizukaol A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues that may arise during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

For long-term storage, solid this compound should be stored at 2-8°C, where it can be stable for up to 24 months. Keep the vial tightly sealed and protected from light.

Q2: How should I prepare stock solutions of this compound?

It is recommended to prepare fresh solutions for immediate use. However, if a stock solution is necessary, dissolve this compound in an appropriate solvent such as DMSO, ethanol, or chloroform. Aliquot the stock solution into tightly sealed vials and store at -20°C for short-term storage (up to two weeks). Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.

Q3: What solvents are compatible with this compound?

This compound is soluble in a variety of organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For cell-based assays, DMSO is a common choice. However, it is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in aqueous solutions?

The stability of this compound in aqueous solutions, especially in cell culture media, has not been extensively studied. As a general precaution for sesquiterpenoid dimers, it is advisable to minimize the time the compound spends in aqueous media before and during the experiment. Prepare working solutions fresh from a concentrated stock just before adding them to your experimental setup.

Q5: Are there any known stability issues with lindenane sesquiterpenoids like this compound?

Yes, some lindenane-type sesquiterpenoids are known to be inherently unstable.[1] Certain structural features can make them susceptible to degradation or dimerization, which could lead to a loss of biological activity.[1] Therefore, careful handling and storage are crucial to ensure the integrity of the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or weaker than expected biological activity Degradation of this compound in stock solution or working solution.1. Prepare fresh stock solutions from solid compound. 2. Avoid repeated freeze-thaw cycles of the stock solution. Aliquot into single-use vials. 3. Prepare working solutions in culture media immediately before use. 4. Confirm the activity of a new batch of the compound against a previously validated batch if possible.
Photodegradation.1. Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. 2. Minimize exposure of experimental setups (e.g., cell culture plates) to direct light.
Incompatibility with experimental conditions (e.g., pH).1. While specific data for this compound is unavailable, the stability of many natural products is pH-dependent. Ensure the pH of your experimental buffer or medium is within a physiological range (typically pH 7.2-7.4) unless the experimental design requires otherwise.
Precipitation of the compound in aqueous media Poor solubility at the working concentration.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but remains non-toxic to the cells. 2. Vortex the working solution thoroughly before adding it to the culture medium. 3. Visually inspect the medium for any signs of precipitation after adding the compound. If precipitation occurs, consider lowering the final concentration.
High background or off-target effects in cell-based assays Cytotoxicity of the solvent (e.g., DMSO).1. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) in your experiments to assess the effect of the solvent alone. 2. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and does not exceed the tolerance level of your specific cell line.

Data on this compound Stability and Handling

Table 1: Recommended Storage Conditions

Form Solvent Temperature Duration Notes
Solid-2-8°CUp to 24 monthsKeep tightly sealed and protected from light.
Stock SolutionDMSO, Ethanol, Chloroform-20°CUp to 2 weeksAliquot to avoid freeze-thaw cycles. Protect from light.
Working SolutionCell Culture MediumRoom Temperature / 37°CFor immediate usePrepare fresh before each experiment.

Table 2: General Stability Profile of Lindenane Sesquiterpenoids (Inferred)

Condition Stability Potential Degradation Pathway
Acidic pHLikely UnstableStructure-dependent hydrolysis or rearrangement
Neutral pHModerately StableGradual degradation over time
Alkaline pHLikely UnstableBase-catalyzed hydrolysis or rearrangement
Light ExposurePotentially UnstablePhotodegradation
Elevated TemperatureLikely UnstableAccelerated degradation

Note: This table provides an inferred stability profile based on the general characteristics of lindenane sesquiterpenoids. Specific stability studies on this compound are not currently available in the public domain.

Experimental Protocols

General Protocol for Cell-Based Assays with this compound

This protocol provides a general guideline for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experimental system.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile, light-protected microcentrifuge tubes

  • Cultured cells in appropriate multi-well plates

  • Complete cell culture medium

  • Sterile pipette tips and pipettes

Procedure:

  • Preparation of Stock Solution (e.g., 10 mM in DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature for at least one hour. b. Under sterile conditions (e.g., in a laminar flow hood), weigh out the required amount of this compound. c. Dissolve the compound in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into single-use, sterile, light-protected microcentrifuge tubes. f. Store the aliquots at -20°C.

  • Preparation of Working Solutions: a. On the day of the experiment, thaw one aliquot of the stock solution at room temperature. b. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and non-toxic to the cells. c. Mix each working solution thoroughly by gentle pipetting or vortexing.

  • Cell Treatment: a. Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. b. Allow the cells to adhere and grow overnight (or as required for the specific cell line). c. Carefully remove the existing culture medium from the wells. d. Add the prepared working solutions of this compound (and vehicle control) to the respective wells. e. Incubate the cells for the desired treatment period under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Post-Treatment Analysis: a. Following the incubation period, proceed with your planned downstream analysis (e.g., cell viability assay, protein extraction, RNA isolation, etc.).

Visualizations

Signaling Pathway

Extracts from the plant genus Chloranthus, the source of this compound, have been shown to possess anti-inflammatory properties.[2][3][4] Studies on compounds from Chloranthus species suggest that a potential mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] This pathway is a key regulator of the inflammatory response.

NF_kappaB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (P) NFkB_IkB NF-κB-IκBα Complex (Inactive) IkB->NFkB_IkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Release Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces Cycloshizukaol_A This compound (Proposed) Cycloshizukaol_A->IKK_complex Inhibits (Proposed)

Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Experimental Workflow

The following diagram outlines a general workflow for investigating the biological activity of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_prep Prepare Stock Solution (e.g., 10 mM in DMSO) working_prep Prepare Working Solutions in Culture Medium stock_prep->working_prep cell_treatment Treat Cells with This compound working_prep->cell_treatment cell_seeding Seed Cells cell_seeding->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation assay Perform Downstream Assay (e.g., Viability, Western Blot, qPCR) incubation->assay data_analysis Data Analysis assay->data_analysis

General Workflow for Cell-Based Assays with this compound.

References

Overcoming low yield in the extraction of Cycloshizukaol A.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield during the extraction of Cycloshizukaol A from Chloranthus serratus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction yield important?

A1: this compound is a symmetrical cyclic lindenane sesquiterpenoid dimer with C2 symmetry, naturally found in the roots of Chloranthus serratus.[1][2] Lindenane sesquiterpenoid dimers from Chloranthus species have shown a range of biological activities, including anti-inflammatory and anti-HIV properties.[3][4] Maximizing the extraction yield is crucial for ensuring a sufficient supply of the compound for research and development, including preclinical and clinical studies.

Q2: What is a general overview of the extraction process for this compound and related compounds?

A2: The extraction of lindenane sesquiterpenoid dimers, such as this compound, typically involves the following key steps:

  • Preparation of Plant Material: The roots of Chloranthus serratus are dried and powdered.

  • Solvent Extraction: The powdered plant material is extracted with a polar solvent, most commonly 95% ethanol (B145695), often under reflux conditions.[3]

  • Solvent Partitioning: The crude extract is then suspended in water and partitioned with solvents of varying polarity, such as petroleum ether and ethyl acetate (B1210297), to separate compounds based on their solubility.[5][6]

  • Chromatographic Purification: The fraction containing the target compounds (typically the ethyl acetate fraction) is subjected to column chromatography, often using silica (B1680970) gel, to isolate the individual compounds.[5][6]

Q3: Are there any known stability issues with this compound that could affect yield?

Troubleshooting Guide for Low Extraction Yield

Low yield of this compound can be attributed to several factors throughout the extraction and purification process. The following guide addresses common issues and provides potential solutions.

Issue 1: Inefficient Initial Extraction
Potential Cause Troubleshooting Suggestion
Incomplete grinding of plant material. Ensure the dried roots of Chloranthus serratus are ground to a fine, consistent powder. This increases the surface area for solvent penetration and improves extraction efficiency.
Inappropriate solvent-to-solid ratio. A low solvent volume may not be sufficient to extract the compound effectively. A typical starting point is a 1:10 solid-to-solvent ratio (w/v).
Insufficient extraction time or temperature. For reflux extraction with 95% ethanol, ensure an adequate extraction time (e.g., 2-3 hours per extraction cycle) and maintain a consistent reflux temperature. Perform multiple extraction cycles (e.g., three times) to maximize the recovery of the compound.[3]
Degradation during drying of plant material. Improper drying methods can lead to the degradation of thermolabile compounds.[7] Opt for air-drying in a well-ventilated area away from direct sunlight, or use a lyophilizer if available.
Issue 2: Loss of Compound during Solvent Partitioning
Potential Cause Troubleshooting Suggestion
Incomplete phase separation. Emulsions can form at the interface of the aqueous and organic layers, trapping the compound. Allow sufficient time for the layers to separate completely. Gentle swirling or the addition of a small amount of brine can sometimes help break emulsions.
Incorrect pH of the aqueous layer. While not explicitly stated for this compound, the pH of the aqueous phase can influence the partitioning of some natural products. It is generally advisable to work at a neutral pH unless there is a specific reason to adjust it.
Compound precipitation. If the crude extract is highly concentrated, the compound of interest may precipitate out during partitioning. Ensure the extract is fully dissolved in the initial solvent system before partitioning.
Issue 3: Poor Recovery from Column Chromatography

| Potential Cause | Troubleshooting Suggestion | | Improper choice of stationary phase. | Silica gel is commonly used for the purification of lindenane sesquiterpenoids.[5][6] However, if the compound is binding too strongly or not separating well, consider using a different stationary phase, such as alumina (B75360) or a reversed-phase C18 silica. | | Inappropriate mobile phase. | The polarity of the mobile phase is critical for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For silica gel chromatography of lindenane dimers, a common solvent system is a gradient of dichloromethane (B109758) and methanol.[5][6] | | Column overloading. | Loading too much crude extract onto the column will result in poor separation and co-elution of compounds, making it difficult to isolate the pure this compound. As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase. | | Compound degradation on silica gel. | Some compounds can degrade on the acidic surface of silica gel. If degradation is suspected, the silica gel can be deactivated by washing it with a solvent mixture containing a small amount of a base like triethylamine (B128534) before packing the column. |

Experimental Protocols

Protocol 1: Extraction and Partitioning of this compound

This protocol is adapted from the general methodology for the extraction of lindenane sesquiterpenoid dimers from Chloranthus species.[3][5][6]

  • Preparation of Plant Material:

    • Air-dry the roots of Chloranthus serratus at room temperature.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Ethanol Extraction:

    • Place the powdered root material in a round-bottom flask.

    • Add 95% ethanol in a 1:10 solid-to-solvent ratio (w/v).

    • Heat the mixture to reflux and maintain for 2-3 hours with constant stirring.

    • Allow the mixture to cool and then filter to collect the ethanol extract.

    • Repeat the extraction process two more times with fresh 95% ethanol.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in deionized water.

    • Transfer the aqueous suspension to a separatory funnel.

    • Perform a liquid-liquid extraction with petroleum ether three times to remove non-polar compounds. Discard the petroleum ether layer.

    • Subsequently, perform a liquid-liquid extraction with ethyl acetate three times.

    • Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the ethyl acetate fraction, which is expected to be enriched with this compound.

Visualizations

Diagram 1: General Workflow for this compound Extraction

G Start Dried & Powdered Chloranthus serratus Roots Extraction Extraction with 95% Ethanol (Reflux, 3x) Start->Extraction Evaporation1 Solvent Evaporation (Crude Extract) Extraction->Evaporation1 Partitioning Solvent Partitioning (Water, Petroleum Ether, Ethyl Acetate) Evaporation1->Partitioning PE_Fraction Petroleum Ether Fraction (Discard) Partitioning->PE_Fraction EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Evaporation2 Solvent Evaporation EtOAc_Fraction->Evaporation2 Chromatography Silica Gel Column Chromatography Evaporation2->Chromatography Isolation Isolation of This compound Chromatography->Isolation

Caption: Workflow for the extraction and isolation of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G LowYield Low Yield of This compound CheckExtraction Evaluate Initial Extraction LowYield->CheckExtraction CheckPartitioning Evaluate Solvent Partitioning LowYield->CheckPartitioning CheckChromatography Evaluate Column Chromatography LowYield->CheckChromatography Grinding Incomplete Grinding? CheckExtraction->Grinding SolventRatio Incorrect Solvent Ratio? CheckExtraction->SolventRatio ExtractionTime Insufficient Extraction Time? CheckExtraction->ExtractionTime PhaseSeparation Incomplete Phase Separation? CheckPartitioning->PhaseSeparation Precipitation Compound Precipitation? CheckPartitioning->Precipitation StationaryPhase Incorrect Stationary Phase? CheckChromatography->StationaryPhase MobilePhase Suboptimal Mobile Phase? CheckChromatography->MobilePhase Overloading Column Overloading? CheckChromatography->Overloading

Caption: Troubleshooting decision tree for low this compound yield.

References

Troubleshooting unexpected results in Cycloshizukaol A cell viability assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in cell viability assays involving Cycloshizukaol A.

Troubleshooting Guide: Unexpected Cell Viability Results

Researchers using this compound may encounter discrepancies in their cell viability data, particularly when using tetrazolium-based assays (e.g., MTT, MTS, XTT) or resazurin-based assays (e.g., alamarBlue®). The following guide addresses common issues in a question-and-answer format.

Q1: Why am I observing higher-than-expected cell viability, or even an increase in signal at high concentrations of this compound?

A1: This is a common artifact observed with compounds that have intrinsic reducing potential. This compound is a sesquiterpenoid dimer, a class of natural products often possessing antioxidant properties.[1][2] These antioxidant capabilities can lead to the direct chemical reduction of the assay reagents (e.g., MTT tetrazolium salt to formazan) in a cell-free environment. This non-enzymatic reduction is independent of cellular metabolic activity and results in a false positive signal, making the cells appear more viable than they are.[3]

Troubleshooting Steps:

  • Run a "Compound Only" Control: Prepare wells containing your highest concentration of this compound in cell culture medium without cells. Add the MTT, MTS, or XTT reagent and incubate for the standard duration. A significant color change in these wells confirms direct reduction by the compound.

  • Switch to a Non-Redox-Based Assay: If interference is confirmed, consider using an alternative viability assay that does not rely on cellular reductive capacity. Recommended alternatives are listed in the table below.

Q2: My dose-response curve for this compound is inconsistent and not sigmoidal. What could be the cause?

A2: In addition to the potential for direct reagent reduction, inconsistent dose-response curves can be caused by several factors:

  • Compound Solubility: this compound is a complex organic molecule.[4] Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting in culture medium. Precipitation at higher concentrations can lead to inaccurate dosing and variable results. Visually inspect your stock solutions and final dilutions for any signs of precipitation.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to high variability. Ensure your cell suspension is homogenous before seeding and that you are using an appropriate cell density for the duration of the experiment.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or ensure the incubator is properly humidified.

Q3: I'm seeing significant cell death under the microscope, but my viability assay (e.g., MTT) shows high viability. Why is there a discrepancy?

A3: This is a classic indicator of assay artifact. The microscopic observation of cell morphology (e.g., rounding, detachment, membrane blebbing) is a direct indicator of cytotoxicity. When a redox-based assay contradicts these visual cues, it strongly suggests that this compound is interfering with the assay chemistry, as described in A1. Your microscopic observations are likely the more accurate reflection of the compound's effect.

Frequently Asked Questions (FAQs)

Q: What is this compound? A: this compound is a symmetrical cyclic lindenane-type sesquiterpenoid dimer isolated from the plant Chloranthus serratus.[4] Compounds of this class are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1][2]

Q: Which cell viability assays are recommended for this compound? A: Assays that are not based on measuring cellular metabolic reduction are highly recommended to avoid interference. Good alternatives include the Sulforhodamine B (SRB) assay, which measures total protein content, or ATP-based assays (e.g., CellTiter-Glo®), which quantify the amount of ATP in viable cells. Direct cytotoxicity measures, such as LDH release assays or trypan blue exclusion, can also be used to confirm cell death.

Q: Are there any published cytotoxicity data for this compound? A: Yes, this compound has been tested against several human cancer cell lines using the MTT assay. The reported 50% inhibitory concentration (IC50) values were greater than 10 μM for HL60 (leukemia), PANC-1 (pancreatic), SK-BR-3 (breast), and SMMC-7721 (hepatocellular carcinoma) cells, suggesting low to moderate cytotoxicity in these specific cell lines under the tested conditions.[4]

Q: What potential mechanisms of action could this compound have on cancer cells? A: While the specific signaling pathways affected by this compound are not fully elucidated, other sesquiterpenoid dimers have been shown to induce cell death through apoptosis and ferroptosis.[5] They can also cause cell cycle arrest.[6] Therefore, it is plausible that this compound may act through similar mechanisms.

Data Presentation

Table 1: Comparison of Cell Viability Assays for Use with this compound

Assay TypePrinciplePotential for Interference by this compoundRecommendation
Tetrazolium Reduction (MTT, MTS, XTT)Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.High (due to likely antioxidant/reducing properties)Not Recommended
Resazurin (B115843) Reduction (alamarBlue®)Measures metabolic activity via cellular reductases converting resazurin to fluorescent resorufin.High (similar mechanism to tetrazolium assays)Not Recommended
Sulforhodamine B (SRB) Stains total cellular protein, reflecting cell number.Low Recommended
ATP Quantification (CellTiter-Glo®)Measures intracellular ATP levels, an indicator of viable, metabolically active cells.Low Recommended
LDH Release Measures lactate (B86563) dehydrogenase (LDH) released from cells with compromised membranes.Low Recommended (Measures cytotoxicity, not viability)
Trypan Blue Exclusion Stains cells with compromised membranes blue.Low Recommended (For manual counts, lower throughput)

Table 2: Published Cytotoxicity Data for this compound (MTT Assay)

Cell LineCancer TypeIC50 (μM)Reference
HL60Human Promyelocytic Leukemia> 10[4]
PANC-1Human Pancreatic Carcinoma> 10[4]
SK-BR-3Human Breast Adenocarcinoma> 10[4]
SMMC-7721Human Hepatocellular Carcinoma> 10[4]

Note: These values should be interpreted with caution due to the high potential for MTT assay interference.

Experimental Protocols

Protocol 1: Control for Compound Interference in Tetrazolium Assays

This protocol is designed to determine if this compound directly reduces the assay reagent.

  • Prepare a 96-well plate with cell culture medium.

  • Add this compound to a set of wells (in triplicate) at the highest concentration used in your cell-based experiments. Include vehicle control wells (e.g., DMSO).

  • Do not add any cells to these wells.

  • Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for the same duration as your main experiment.

  • Add the tetrazolium reagent (e.g., MTT, MTS, XTT) to each well according to the manufacturer's protocol.

  • Incubate for the recommended time (e.g., 1-4 hours for MTT).

  • If using MTT, add the solubilization solution (e.g., DMSO or SDS).

  • Read the absorbance at the appropriate wavelength.

  • Interpretation: A significant increase in absorbance in the wells containing this compound compared to the vehicle control indicates direct chemical reduction and assay interference.

Protocol 2: Sulforhodamine B (SRB) Assay for Cell Viability

This protocol provides a robust alternative to redox-based assays.

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Wash the plate five times with slow-running tap water and allow it to air dry completely.

  • Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Shake the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Read the absorbance at 510 nm.

  • Interpretation: The absorbance is directly proportional to the total protein mass, and thus, the number of viable cells.

Visualizations

Workflow_Troubleshooting cluster_0 Initial Observation cluster_1 Hypothesis cluster_2 Verification Experiment cluster_3 Results & Action A Unexpected Result: High Viability with this compound in MTT/XTT Assay B Potential Assay Interference (Compound is a reducing agent) A->B C Run 'Compound Only' Control (No Cells) B->C D Color Change Observed? (Direct Reduction) C->D E YES: Interference Confirmed Action: Switch to a non-redox based assay (e.g., SRB, ATP-Glo) D->E Yes F NO: No Interference Action: Investigate other causes (e.g., solubility, cell seeding) D->F No

Caption: Troubleshooting workflow for unexpected cell viability results.

Apoptosis_Pathway compound This compound (or related Sesquiterpenoid Dimer) mito Mitochondrial Stress (e.g., ROS production) compound->mito bax Bax/Bak Activation mito->bax cytoC Cytochrome c Release bax->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential intrinsic apoptosis pathway activated by sesquiterpenoids.

CellCycle_Pathway compound This compound (or related Sesquiterpenoid Dimer) p21 p21/p27 Upregulation compound->p21 cdk CDK/Cyclin Complex (e.g., CDK2/Cyclin E) arrest G1/S Phase Arrest cdk->arrest progression inhibited p21->cdk

Caption: Potential mechanism for cell cycle arrest by sesquiterpenoids.

References

How to minimize degradation of Cycloshizukaol A during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on minimizing the degradation of Cycloshizukaol A during storage. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the recommended general storage condition for this compound?

For routine short-to-medium term storage, it is recommended to store this compound at 2-8°C in a refrigerator. It should be kept in a tightly sealed container, protected from light. For long-term storage, consider temperatures of -20°C or lower.

Q2: I have received this compound as a solid. In what state should I store it?

It is best to store this compound as a solid in a tightly sealed container. Storing it in solution can accelerate degradation, as solvents can participate in degradation reactions. If you must store it in solution, use a high-purity, anhydrous aprotic solvent and keep it at a low temperature (-20°C or -80°C).

Q3: What are the primary factors that can cause this compound to degrade?

As a complex natural product, this compound is potentially susceptible to several environmental factors that can lead to its degradation:

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including degradation.

  • Light: Exposure to UV or even visible light can induce photolytic degradation.

  • Moisture (Humidity): Water can act as a reactant in hydrolysis reactions, particularly if the compound has ester or other hydrolyzable functional groups.

  • Oxygen: Oxidative degradation can occur, especially if the molecule has susceptible functional groups.

  • pH: If stored in solution, the pH can significantly influence the stability, catalyzing hydrolysis or other reactions.

Q4: How can I tell if my sample of this compound has degraded?

Degradation can be indicated by several observations:

  • Visual Changes: A change in color or the appearance of precipitate in a solution.

  • Chromatographic Analysis: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or a decrease in the area of the main this compound peak compared to a reference standard.

  • Spectroscopic Changes: Alterations in the UV-Vis, NMR, or mass spectrum of the compound.

Q5: I suspect my this compound has degraded. Can I still use it for my experiments?

It is strongly advised not to use a degraded sample for biological or other sensitive experiments. The degradation products may have different biological activities or could interfere with your assay, leading to unreliable and irreproducible results. It is recommended to use a fresh, pure sample.

Q6: How can I establish the optimal storage conditions for this compound for my specific laboratory environment and experimental needs?

To determine the most suitable storage conditions, it is recommended to perform a stability study. This involves exposing aliquots of this compound to a range of conditions and monitoring its purity over time. A detailed protocol for a basic stability study is provided in the "Experimental Protocols" section below.

Quantitative Data on this compound Stability

As specific public data on the degradation kinetics of this compound is limited, the following table is provided as a template for you to populate with your own experimental data from a stability study.

Storage ConditionTime Point (Days)Purity (%) of this compoundAppearance of Degradation Products (Peak Area %)Observations
-20°C, Dark, Solid 0
30
90
180
4°C, Dark, Solid 0
30
90
180
25°C, Dark, Solid 0
7
14
30
25°C, Light Exposure, Solid 0
1
3
7
4°C, Dark, in Solution (Specify Solvent) 0
7
14
30

Experimental Protocols

Protocol: Stability Study of this compound

Objective: To evaluate the stability of this compound under various storage conditions to determine the optimal conditions for minimizing degradation.

Materials:

  • This compound (high purity)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Vials (amber and clear glass)

  • Temperature-controlled storage units (refrigerator, freezer, incubator)

  • Light source (for photostability testing)

  • HPLC system with a suitable detector (e.g., UV-Vis or PDA) and column (e.g., C18)

Methodology:

  • Sample Preparation:

    • Accurately weigh and prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • Aliquot the stock solution into multiple amber and clear vials. For solid-state stability, accurately weigh small amounts of solid this compound into separate vials.

    • For solutions, evaporate the solvent from a subset of vials under a gentle stream of nitrogen to obtain a dry film for solid-state testing if starting from a single stock.

    • Tightly cap all vials.

  • Storage Conditions:

    • Store the vials under a matrix of conditions as outlined in the quantitative data table above. Include controls stored at -80°C.

    • For photostability, expose the samples in clear vials to a controlled light source, while wrapping a corresponding set of vials in aluminum foil to serve as dark controls.

  • Time Points:

    • Analyze the samples at predetermined time points (e.g., Day 0, 1, 3, 7, 14, 30, 90, 180). The frequency of testing should be higher for more stressful conditions.

  • Analytical Method (HPLC):

    • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile or methanol.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Injection Volume: 10-20 µL.

    • Flow Rate: 1.0 mL/min.

    • At each time point, dissolve the solid samples in the mobile phase or dilute the solution samples to a suitable concentration for HPLC analysis.

  • Data Analysis:

    • At each time point, calculate the purity of this compound as a percentage of the total peak area in the chromatogram.

    • Quantify the appearance of new peaks, which are indicative of degradation products.

    • Compare the results across the different storage conditions to identify those that best preserve the integrity of the compound.

Visualizations

degradation_pathways cluster_compound This compound (Intact) cluster_degradation Degradation Products cluster_factors Degradation Factors Compound This compound Hydrolysis Hydrolysis Products Compound->Hydrolysis H₂O Oxidation Oxidation Products Compound->Oxidation O₂ Photolysis Photolysis Products Compound->Photolysis Isomerization Isomers Compound->Isomerization Heat/Light/pH Moisture Moisture/Humidity Moisture->Hydrolysis Oxygen Oxygen Oxygen->Oxidation Light Light (UV/Vis) Light->Photolysis Temperature High Temperature Temperature->Hydrolysis Temperature->Oxidation Temperature->Isomerization pH Extreme pH pH->Isomerization

Caption: Potential degradation pathways for this compound.

stability_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Aliquots (Solid & Solution) T0_Analysis Time-Zero Analysis (HPLC) Prep->T0_Analysis Temp Temperature (-20°C, 4°C, 25°C) T0_Analysis->Temp Light Light Exposure (Light vs. Dark) T0_Analysis->Light State Physical State (Solid vs. Solution) T0_Analysis->State Timepoints Analyze at Time Points (e.g., 1, 3, 7, 14, 30 days) Temp->Timepoints Light->Timepoints State->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Interpretation (Purity, Degradants) HPLC->Data Conclusion Determine Optimal Storage Conditions Data->Conclusion

Caption: Workflow for a this compound stability study.

Addressing batch-to-batch variability of Cycloshizukaol A.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cycloshizukaol A. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.

Troubleshooting Guides

Batch-to-batch variability of natural products like this compound can arise from a multitude of factors, from the initial sourcing of raw materials to the final extraction and purification processes.[1] This guide provides a structured approach to identifying and mitigating these issues.

Table 1: Troubleshooting Batch-to-Batch Variability of this compound
Issue Potential Cause Recommended Solution
Inconsistent biological activity between batches Variation in the concentration of this compound. Implement stringent quality control on each batch using quantitative analytical methods such as HPLC-UV or LC-MS to ensure the concentration of the active compound is within a specified range.[2][3]
Presence of interfering compounds. Utilize chromatographic fingerprinting (e.g., HPLC) to compare the chemical profiles of different batches.[4] Identify and quantify any significant impurities that may potentiate or inhibit the biological activity.
Degradation of this compound. This compound may be susceptible to degradation under certain storage conditions (e.g., light, temperature, pH).[5][6] Conduct stability studies on each batch to determine the optimal storage conditions and shelf-life.
Variable purity levels between batches Inconsistent raw material quality. Source Chloranthus serratus from a reputable and consistent supplier. Document the geographical origin, harvesting time, and storage conditions of the plant material, as these factors can influence the chemical composition.[1][7]
Inefficient or variable extraction and purification processes. Standardize the extraction and purification protocols.[8] This includes defining solvent systems, extraction times, temperature, and chromatographic conditions.[9] High-Performance Counter-Current Chromatography (HPCCC) can be an effective purification technique.[9]
Discrepancies in analytical quantification Suboptimal analytical method. Develop and validate a robust analytical method for the quantification of this compound. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, Charged Aerosol Detector) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[10]
Matrix effects in biological samples. For pharmacokinetic studies, perform proper sample clean-up and use an appropriate internal standard to compensate for matrix effects in LC-MS analysis.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound. Optimization will be required based on the specific instrumentation and column used.

  • Instrumentation: HPLC system with a UV detector or Charged Aerosol Detector (CAD).

  • Column: A C18 or C30 reversed-phase column is often suitable for sesquiterpenoid analysis.[10]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is a common starting point.

  • Sample Preparation:

    • Accurately weigh a portion of the this compound batch.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard in the same solvent as the sample.

    • Create a series of calibration standards by serial dilution of the stock solution.

  • Analysis:

    • Inject the calibration standards to generate a standard curve.

    • Inject the sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.[4]

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

LC-MS offers high sensitivity and selectivity for the analysis of natural products.[1]

  • Instrumentation: A liquid chromatography system coupled to a mass spectrometer (e.g., Triple Quadrupole or Hybrid).

  • Chromatography: Utilize the HPLC conditions developed in Protocol 1.

  • Mass Spectrometry:

    • Optimize the ionization source parameters (e.g., electrospray ionization - ESI) for this compound.

    • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and specificity.

  • Data Analysis:

    • Confirm the identity of this compound by its retention time and mass-to-charge ratio (m/z).

    • Quantify using a calibration curve generated from a reference standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound?

A1: The primary sources of variability stem from the natural origin of the compound. Factors include the genetic makeup of the Chloranthus serratus plant, the geographical location and climate where it was grown, the time of harvest, and the conditions under which the plant material was dried and stored.[1] Furthermore, inconsistencies in the extraction and purification processes can significantly contribute to variability between batches.[11]

Q2: How can I ensure the long-term stability of my this compound samples?

A2: To ensure long-term stability, it is crucial to conduct stability testing under various conditions (e.g., different temperatures, humidity levels, and light exposure).[4][12] Based on these studies, store the compound under the determined optimal conditions, which typically involve a cool, dark, and dry environment. Regularly re-analyzing the purity and concentration of a stored batch against a reference standard is also recommended.

Q3: My experimental results with a new batch of this compound are different from my previous experiments. What should I do?

A3: First, verify the concentration and purity of the new batch using a validated analytical method like HPLC or LC-MS. Compare the analytical results with the certificate of analysis provided by the supplier and with data from previous batches if available. If a significant difference in purity or concentration is confirmed, this is the likely cause of the discrepancy in your experimental results. If the purity and concentration are consistent, consider other experimental variables that may have changed.

Q4: What is a chromatographic fingerprint and how can it help in assessing batch-to-batch consistency?

A4: A chromatographic fingerprint is a comprehensive profile of a natural product extract, typically obtained using HPLC.[4] It shows the presence and relative abundance of various chemical constituents. By comparing the fingerprints of different batches of this compound, you can assess their overall chemical similarity. Significant differences in the fingerprint, even if the concentration of this compound is the same, may indicate the presence of other compounds that could influence biological activity.

Q5: What is the mechanism of action of this compound?

A5: this compound has been reported to inhibit the TNF-α signaling pathway.[13] Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that, upon binding to its receptor (TNFR1), initiates a signaling cascade that can lead to the activation of the transcription factor NF-κB.[14][15] NF-κB activation is a key step in the expression of genes involved in inflammation and cell survival.[16] By inhibiting this pathway, this compound can exert anti-inflammatory effects.

Visualizations

Signaling Pathway

TNF_alpha_signaling_pathway cluster_NFkB_complex Inactive Complex TNF_alpha TNF-α TNFR1 TNFR1 TNF_alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRADD->RIP1 IKK_complex IKK Complex TRAF2->IKK_complex Activates RIP1->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NF_kB NF-κB (p50/p65) IkB->NF_kB NF_kB_active Active NF-κB IkB->NF_kB_active Degradation releases Nucleus Nucleus NF_kB_active->Nucleus Translocates to Gene_expression Inflammatory Gene Expression Nucleus->Gene_expression Promotes Cycloshizukaol_A This compound Cycloshizukaol_A->IKK_complex Inhibits

Caption: TNF-α signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start: Receive New Batch of this compound qc_check Quality Control Check start->qc_check hplc_ms HPLC/LC-MS Analysis: - Purity - Concentration - Fingerprint qc_check->hplc_ms Yes compare Compare with Specifications & Previous Batches hplc_ms->compare pass Batch Passes QC compare->pass Meets Specs fail Batch Fails QC compare->fail Out of Specs experiment Proceed with Biological Experiments pass->experiment investigate Investigate Cause of Failure: - Raw Material - Process fail->investigate investigate->start Corrective Action end End experiment->end

References

Best practices for handling and storing lindenane sesquiterpene dimers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting experimental work involving lindenane sesquiterpene dimers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal short-term and long-term storage conditions for lindenane sesquiterpene dimers?

A1: For long-term storage, lindenane sesquiterpene dimers should be stored as a dry powder at -20°C or lower in a tightly sealed container. To minimize degradation from light, amber vials or containers wrapped in aluminum foil are recommended. For short-term storage, such as during experimental use, solutions can be kept at 4°C for a limited time, although it is best to prepare fresh solutions for each experiment.

Q2: What solvents are recommended for dissolving and storing lindenane sesquiterpene dimers?

A2: Based on extraction and chromatography protocols, lindenane sesquiterpene dimers are generally soluble in a range of organic solvents. For creating stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice. For experimental procedures, solvents such as ethanol, methanol, chloroform, and ethyl acetate (B1210297) have been used. It is crucial to use high-purity, anhydrous solvents to prevent degradation.

Q3: Are lindenane sesquiterpene dimers stable in aqueous solutions?

A3: The stability of lindenane sesquiterpene dimers in aqueous solutions can be limited and is dependent on the pH. It is generally recommended to prepare aqueous dilutions from a stock solution in an organic solvent (like DMSO) immediately before use. Prolonged storage in aqueous buffers should be avoided unless stability has been experimentally confirmed.

Q4: How can I minimize degradation of lindenane sesquiterpene dimers during experimental procedures?

A4: To minimize degradation, avoid prolonged exposure to light, elevated temperatures, and strong acids or bases. Use high-purity solvents and prepare solutions fresh whenever possible. When not in use, store samples and stock solutions at recommended low temperatures.

Storage and Handling Best Practices

Proper handling and storage are critical to maintaining the integrity and bioactivity of lindenane sesquiterpene dimers. The following table summarizes the recommended conditions.

ParameterRecommendationRationale
Temperature Long-term: ≤ -20°C (as solid) Short-term: 2-8°C (in solution)Low temperatures slow down potential degradation processes.
Light Store in amber vials or protect from light with foil.Prevents photodegradation.
Moisture Store in a desiccator or with a desiccant. Use anhydrous solvents.Minimizes hydrolysis of ester groups and other moisture-sensitive functionalities.
Oxygen Store under an inert atmosphere (e.g., argon or nitrogen).Reduces the risk of oxidation.
pH Maintain neutral pH for solutions unless the experiment requires otherwise.Avoids acid or base-catalyzed degradation.
Container Use tightly sealed glass vials.Prevents solvent evaporation and exposure to air and moisture.

Troubleshooting Guides

HPLC Analysis Issues

Issue: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause 1: Inappropriate solvent for sample dissolution.

    • Solution: Ensure the sample is completely dissolved in the mobile phase or a weaker solvent. If using a strong solvent like DMSO for the stock solution, inject the smallest possible volume.

  • Possible Cause 2: Column overload.

    • Solution: Reduce the concentration of the injected sample.

  • Possible Cause 3: Contamination of the column or guard column.

  • Solution: Wash the column with a strong solvent or replace the guard column.

Issue: Inconsistent Retention Times

  • Possible Cause 1: Inconsistent mobile phase composition.

    • Solution: Prepare fresh mobile phase and ensure proper mixing and degassing.

  • Possible Cause 2: Fluctuations in column temperature.

    • Solution: Use a column oven to maintain a consistent temperature.

  • Possible Cause 3: Pump malfunction or leaks.

    • Solution: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.

Issue: Ghost Peaks

  • Possible Cause 1: Contamination in the mobile phase or injector.

    • Solution: Use high-purity solvents and flush the injector and system.

  • Possible Cause 2: Carryover from a previous injection.

    • Solution: Run a blank gradient after each sample injection to clean the column.

NMR Spectroscopy Issues

Issue: Broad or Unresolved Peaks

  • Possible Cause 1: Sample aggregation.

    • Solution: Try a more dilute solution or a different deuterated solvent. Gentle warming of the sample may also help.

  • Possible Cause 2: Presence of paramagnetic impurities.

    • Solution: Purify the sample further.

  • Possible Cause 3: Compound instability in the NMR solvent.

    • Solution: Acquire the spectrum promptly after dissolving the sample. Consider using a different solvent.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Weighing: Accurately weigh the required amount of the lindenane sesquiterpene dimer solid in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed amber vials to minimize freeze-thaw cycles.

Protocol 2: General HPLC-DAD Analysis Method

This is a general method; optimization will be required for specific dimers.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-35 min: 10% to 90% B

    • 35-40 min: 90% B

    • 40-45 min: 90% to 10% B

    • 45-50 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Diode Array Detector (DAD), monitoring at wavelengths relevant to the compound's chromophores (e.g., 210, 254, 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the stock solution in the initial mobile phase composition.

Visualizations

experimental_workflow cluster_storage Storage cluster_prep Preparation cluster_analysis Analysis storage Solid Compound (<= -20°C, dark, dry) stock Stock Solution (DMSO, -20°C) storage->stock Dissolve working Working Solution (Dilute with mobile phase) stock->working Dilute hplc HPLC-DAD Analysis working->hplc nmr NMR Analysis working->nmr

Caption: General experimental workflow for lindenane sesquiterpene dimers.

troubleshooting_hplc cluster_peak Peak Shape Problems cluster_retention Retention Time Issues start HPLC Issue Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention? start->retention_time check_solvent Check Sample Solvent peak_shape->check_solvent Yes peak_shape->retention_time No reduce_conc Reduce Concentration check_solvent->reduce_conc clean_column Clean/Replace Column reduce_conc->clean_column check_mobile_phase Check Mobile Phase retention_time->check_mobile_phase Yes check_temp Check Temperature check_mobile_phase->check_temp check_pump Check Pump/Leaks check_temp->check_pump

Validation & Comparative

A Comparative Analysis of the Bioactivities of Cycloshizukaol A and Other Shizukaols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a comparative overview of the biological activities of Cycloshizukaol A and other related shizukaol compounds. Shizukaols, a class of lindenane-type sesquiterpenoid dimers primarily sourced from the Chloranthaceae family of plants, have demonstrated significant potential in various therapeutic areas, including anti-inflammatory, anticancer, and metabolic regulation. This document synthesizes the current experimental data to facilitate a clearer understanding of their comparative bioactivities.

Shizukaol compounds exhibit a broad spectrum of biological effects, ranging from the modulation of inflammatory pathways to the induction of apoptosis in cancer cells. While comprehensive data on this compound remains emergent, existing research on other shizukaols provides a valuable framework for comparative analysis.

Quantitative Comparison of Bioactivities

The following table summarizes the key experimental findings for various shizukaol compounds, offering a side-by-side comparison of their observed biological effects.

Shizukaol CompoundBioactivityExperimental ModelKey Findings
This compound Inhibition of cell adhesion molecule expression-Inhibits the expression of cell adhesion molecules.[1]
Shizukaol A Anti-inflammatoryLPS-induced RAW 264.7 cellsDemonstrates potent anti-inflammatory activity with an IC50 of 13.79 ± 1.11 μM for nitric oxide (NO) inhibition. It achieves this by down-regulating iNOS and COX-2 expression, inhibiting NF-κB phosphorylation and nuclear translocation, reducing reactive oxygen species (ROS) levels, and up-regulating the Nrf2/HO-1 pathway via HMGB1 targeting.[2]
Shizukaol B Anti-inflammatoryLPS-induced BV2 microglial cellsSuppresses the expression of iNOS and COX-2 and curtails the production of NO, TNF-α, and IL-1β. The underlying mechanism involves the inhibition of JNK and AP-1 activation.[3][4]
Shizukaol D AnticancerHuman liver cancer cells (SMMC-7721, SK-HEP1, HepG2)Exerts a dose- and time-dependent inhibition of cell proliferation and promotes apoptosis. Its anticancer effect is mediated through the attenuation of the Wnt signaling pathway by diminishing β-catenin expression.[5][6][7][8]
Shizukaol D Metabolic RegulationHepG2 cellsActivates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, leading to decreased levels of triglycerides and cholesterol, which is linked to the induction of mitochondrial dysfunction.[1][9]
Shizukaol F Inhibition of cell adhesion molecule expression-Similar to this compound, this compound is reported to inhibit the expression of cell adhesion molecules.[1]
Shizukaol B, C, F, H Anti-HIV-These shizukaol variants have been identified as having anti-HIV properties.[1]

Elucidation of Signaling Pathways

The anti-inflammatory actions of Shizukaol A and Shizukaol B are orchestrated through their interaction with specific signaling cascades. The diagram below illustrates the key pathways modulated by these compounds in response to inflammatory stimuli.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK JNK JNK TAK1->JNK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_n NF-κB NFκB->NFκB_n translocates to AP1 AP-1 JNK->AP1 activates AP1_n AP-1 AP1->AP1_n translocates to HMGB1 HMGB1 HMGB1->TLR4 activates Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Keap1 Keap1 Keap1->Nrf2 sequesters Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFκB_n->Inflammatory_Genes induces transcription AP1_n->Inflammatory_Genes induces transcription ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes induces transcription Shizukaol_A Shizukaol A Shizukaol_A->HMGB1 inhibits Shizukaol_A->Keap1 disrupts interaction Shizukaol_A->NFκB_n inhibits translocation Shizukaol_B Shizukaol B Shizukaol_B->JNK inhibits activation

Figure 1: Anti-inflammatory signaling pathways modulated by Shizukaol A and Shizukaol B.

Shizukaol A intervenes at multiple points within the inflammatory cascade to exert its anti-inflammatory effects. It notably prevents the nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[2] Furthermore, Shizukaol A targets HMGB1, which results in the upregulation of the Nrf2/HO-1 antioxidant defense pathway.[2] In contrast, Shizukaol B specifically targets the activation of JNK, thereby preventing the subsequent activation of the AP-1 transcription factor.[3]

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following sections provide summaries of the experimental methodologies employed in the referenced studies.

Anti-inflammatory Activity of Shizukaol A[2]
  • Cell Culture: RAW 264.7 macrophage cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Nitric Oxide (NO) Assay: Cells were pre-incubated with varying concentrations of Shizukaol A for 1 hour before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. The amount of nitrite (B80452) in the cell culture supernatant was quantified using the Griess reagent.

  • Western Blot Analysis: The protein expression levels of iNOS, COX-2, NF-κB p65, and HMGB1 were assessed by Western blotting.

  • Immunofluorescence: The subcellular localization and nuclear translocation of p65, HMGB1, and Nrf2 were visualized through immunofluorescence microscopy.

  • ROS Measurement: A DCFH-DA probe was used to measure intracellular ROS levels via flow cytometry.

Anti-inflammatory Activity of Shizukaol B[3]
  • Cell Culture: BV2 microglial cells were cultured in DMEM containing 10% FBS.

  • NO, TNF-α, and IL-1β Quantification: Following pre-treatment with Shizukaol B and subsequent LPS stimulation, the levels of NO, TNF-α, and IL-1β in the cell supernatant were determined using the Griess reagent and enzyme-linked immunosorbent assays (ELISAs), respectively.

  • Western Blot Analysis: The expression and phosphorylation status of iNOS, COX-2, JNK, ERK1/2, and p38 were examined by Western blotting.

Anticancer Activity of Shizukaol D[5]
  • Cell Culture: The human liver cancer cell lines SMMC-7721, SK-HEP1, and HepG2 were utilized.

  • Cell Proliferation Assay: The impact of Shizukaol D on cell viability and growth was evaluated using the MTT assay.

  • Apoptosis Assay: The induction of apoptosis was quantified by flow cytometry following staining with Annexin V-FITC and propidium (B1200493) iodide (PI).

  • Western Blot Analysis: The expression levels of key proteins in the Wnt signaling pathway, including β-catenin, were determined by Western blotting.

Concluding Remarks and Future Outlook

The existing body of research strongly suggests that shizukaols represent a valuable class of natural compounds with significant therapeutic potential. While the anti-inflammatory and anticancer properties of shizukaols A, B, and D have been investigated in some detail, there is a conspicuous absence of comprehensive bioactivity data for this compound. The preliminary finding that it can inhibit cell adhesion molecules hints at a potential role in modulating inflammatory responses and cancer metastasis, an area that is ripe for further exploration.[1]

To build a more complete comparative profile, future research should prioritize:

  • Direct, parallel comparisons of the bioactivities of this compound with other shizukaols under standardized experimental conditions.

  • Identification and validation of the specific molecular targets and detailed mechanisms of action for this compound.

  • Progression to in vivo studies to ascertain the therapeutic efficacy and safety of these compounds in preclinical models.

This guide will be periodically updated to incorporate new findings as the scientific community continues to unravel the therapeutic potential of this compound and other shukaols.

References

A Comparative Analysis of Cycloshizukaol A and Its Natural Analogues: Anti-inflammatory and Cytotoxic Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloshizukaol A, a symmetrical lindenane-type sesquiterpenoid dimer isolated from Chloranthus serratus, has garnered interest for its potential biological activities. However, a comprehensive comparative analysis of this compound and its synthetic analogues has been hampered by a lack of publicly available data on synthetic derivatives. This guide, therefore, presents a comparative study of this compound and its naturally occurring structural analogues, focusing on their anti-inflammatory and cytotoxic properties. The data herein is compiled from various studies on lindenane sesquiterpenoid dimers isolated from plants of the Chloranthus and Sarcandra genera. These compounds share a common structural framework with this compound, providing valuable insights into the structure-activity relationships within this class of natural products.

Data Presentation: A Comparative Overview

The biological activities of this compound and its naturally occurring analogues have been evaluated primarily for their anti-inflammatory and cytotoxic effects. The following tables summarize the available quantitative data, allowing for a direct comparison of their potency.

Table 1: Anti-inflammatory Activity of Lindenane Sesquiterpenoid Dimers
CompoundAssayCell LineIC50 (µM)Reference
Sarglaroid ANO Production InhibitionRAW264.719.8 ± 1.06[1]
Compound 13 (analogue)NO Production InhibitionRAW264.710.7 ± 0.25[1]
Compound 6 (analogue)IL-1β Release InhibitionTHP-1- (Significant inhibition)[1]
Chloranholide analogue 22NO Production InhibitionBV-23.18 - 11.46 (range for several analogues)[2]
Chloranholide analogue 24NO Production InhibitionBV-23.18 - 11.46 (range for several analogues)[2]
Chlotrichene CIL-1β Production InhibitionTHP-11 - 15 (range for new isolates)[3]
Chlotrichene DIL-1β Production InhibitionTHP-11 - 15 (range for new isolates)[3]

IC50 values represent the concentration required to inhibit 50% of the biological activity.

Table 2: Cytotoxic Activity of this compound and Related Lindenane Dimers
CompoundCell LineAssayIC50 (µM)Reference
This compoundHL-60MTT> 10
This compoundPANC-1MTT> 10
This compoundSK-BR-3MTT> 10
This compoundSMMC-7721MTT> 10
Sarglaroid BMCF-7Not specified5.4 - 10.2 (range with Sarglaroid C)[1]
Sarglaroid CMDA-MB-231Not specified5.4 - 10.2 (range with Sarglaroid B)[1]

IC50 values represent the concentration required to inhibit 50% of cell viability.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the comparative data tables.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HL-60, PANC-1) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or its analogues) and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.[4]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Inhibition Assay

The anti-inflammatory activity is often assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: RAW264.7 or BV-2 microglial cells are cultured in 96-well plates.[2][3]

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.[2]

  • Griess Reaction: After incubation, the culture supernatant is collected, and the nitrite (B80452) concentration (an indicator of NO production) is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The amount of nitrite is calculated from a sodium nitrite standard curve, and the percentage of inhibition is determined relative to the LPS-stimulated control. The IC50 value is then calculated.

IL-1β Release Inhibition Assay

The inhibition of the pro-inflammatory cytokine IL-1β is a key measure of anti-inflammatory activity, often involving the activation of the NLRP3 inflammasome.

Protocol:

  • Cell Priming: Human monocytic THP-1 cells or bone marrow-derived macrophages (BMDMs) are primed with LPS (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.[1][5]

  • Inhibitor Treatment: The primed cells are then treated with the test compounds for 1 hour.[5]

  • NLRP3 Activation: The NLRP3 inflammasome is activated by adding a second stimulus, such as ATP (5 mM) for 30 minutes or nigericin (B1684572) (5 µM) for 1 hour.[5]

  • Supernatant Collection: The cell culture supernatants are collected.

  • ELISA: The concentration of secreted IL-1β in the supernatants is quantified using a specific IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage of IL-1β inhibition is calculated by comparing the concentrations in the treated and untreated (LPS + activator) samples. The IC50 value can be determined from a dose-response curve.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The biological activities of lindenane sesquiterpenoid dimers are believed to be mediated through the modulation of key inflammatory signaling pathways.

G cluster_0 Experimental Workflow: Anti-inflammatory Assay A Macrophage Seeding (e.g., RAW264.7) B Pre-treatment with Lindenane Dimer A->B C LPS Stimulation B->C D Incubation C->D E Supernatant Collection D->E F Measurement of Inflammatory Mediators (NO, IL-1β) E->F

Caption: General experimental workflow for evaluating the anti-inflammatory activity of lindenane dimers.

G cluster_1 NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., pro-IL-1β) NFkB->Genes Inhibition Lindenane Dimers (Proposed Inhibition) Inhibition->IKK

Caption: Proposed inhibition of the NF-κB signaling pathway by lindenane dimers.

G cluster_2 NLRP3 Inflammasome Activation Pathway Signal1 Signal 1 (Priming) LPS -> NF-κB proIL1B Upregulation of pro-IL-1β & NLRP3 Signal1->proIL1B NLRP3_Assembly NLRP3 Inflammasome Assembly Signal2 Signal 2 (Activation) e.g., ATP, Nigericin Signal2->NLRP3_Assembly Caspase1 Caspase-1 Activation NLRP3_Assembly->Caspase1 IL1B_Secretion IL-1β Secretion (Inflammation) Caspase1->IL1B_Secretion Inhibition Lindenane Dimers (Proposed Inhibition) Inhibition->NLRP3_Assembly

Caption: Proposed inhibition of the NLRP3 inflammasome pathway by lindenane dimers.

While data on synthetic analogues of this compound remains elusive, the study of its naturally occurring structural counterparts provides valuable insights into the therapeutic potential of lindenane sesquiterpenoid dimers. The compiled data indicates that these compounds exhibit promising anti-inflammatory activities, likely through the inhibition of the NF-κB and NLRP3 inflammasome signaling pathways. Their cytotoxic effects against cancer cell lines, although moderate in the examples found, warrant further investigation. Future research should focus on the synthesis of this compound analogues to establish a clear structure-activity relationship and to optimize their biological activities for potential drug development. The detailed experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

A Comparative Analysis of the Anti-inflammatory Potential of Cycloshizukaol A and Related Terpenoids Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the anti-inflammatory activity of sesquiterpenoid dimers isolated from Chloranthus serratus, with a focus on comparing their performance against well-established anti-inflammatory agents, dexamethasone (B1670325) and celecoxib (B62257). Due to the limited direct experimental data on Cycloshizukaol A, this analysis utilizes data for Shizukaol B, a structurally related and highly potent anti-inflammatory compound isolated from the same plant, as a representative molecule. The information presented herein is intended to guide future research and drug discovery efforts in the field of inflammation.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of Shizukaol B, dexamethasone, and celecoxib was evaluated based on their half-maximal inhibitory concentration (IC50) against key inflammatory mediators. The data, summarized in the table below, highlights the potent inhibitory activity of Shizukaol B on nitric oxide (NO) production, a critical mediator in inflammatory processes.

CompoundTarget/AssayCell LineIC50
Shizukaol B Nitric Oxide (NO) ProductionRAW 264.70.15 µM[1][2]
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.7~0.1 - 10 µM (Inhibition of iNOS expression)[3][4]
Celecoxib Cyclooxygenase-2 (COX-2)Sf9 cells0.04 µM[5]

Note: The IC50 value for Dexamethasone is presented as a range, reflecting its mechanism of inhibiting the expression of inducible nitric oxide synthase (iNOS) rather than direct enzyme inhibition in this assay.

Experimental Protocols

The following sections detail the methodologies employed to ascertain the anti-inflammatory activities of the compared compounds.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a widely accepted method to screen for potential anti-inflammatory agents by measuring their ability to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in cultured macrophages stimulated with lipopolysaccharide (LPS).

Cell Culture and Treatment:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, cells are pre-treated with various concentrations of the test compounds (e.g., Shizukaol B, Dexamethasone) for 1 hour.

  • Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[6]

  • A set of wells with untreated cells and cells treated with LPS only serve as negative and positive controls, respectively.

Measurement of Nitric Oxide:

  • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.[6]

  • Briefly, 50 µL of the cell supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).[6]

  • The absorbance at 540 nm is measured using a microplate reader.

  • The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay assesses the ability of a compound to selectively inhibit the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins.

Enzyme Preparation:

  • Human COX-2 enzyme is expressed in a suitable system, such as insect cells (e.g., Sf9 cells), using a baculovirus vector.

  • The cells are homogenized, and the crude homogenate containing the COX-2 enzyme is used for the assay.

Inhibition Assay:

  • The test compound (e.g., Celecoxib) is pre-incubated with the COX-2 enzyme preparation for a specified time (e.g., 10 minutes).

  • The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes).

  • The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

  • The IC50 value is determined from the dose-response curve.[5]

Visualizing the Pathways and Processes

To better understand the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis start RAW 264.7 Macrophages seed Seed in 96-well plates start->seed pretreat Pre-treat with Test Compound seed->pretreat lps Stimulate with LPS (1 µg/mL) pretreat->lps incubate Incubate for 24 hours lps->incubate supernatant Collect Supernatant incubate->supernatant griess Griess Assay supernatant->griess absorbance Measure Absorbance at 540 nm griess->absorbance calculate Calculate % Inhibition & IC50 absorbance->calculate

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->IKK activates IkB_NFkB->NFkB releases p_IkB p-IκB IkB_NFkB->p_IkB p_IkB->IkB degradation DNA DNA (κB sites) NFkB_n->DNA binds Transcription Gene Transcription DNA->Transcription iNOS iNOS Transcription->iNOS COX2 COX-2 Transcription->COX2 Cytokines Cytokines Transcription->Cytokines

Caption: Simplified NF-κB signaling pathway in inflammation.

References

In Vivo Validation of Anti-Inflammatory and Immunosuppressive Agents: A Comparative Analysis of Cirsiliol, Cyclosporine A, and Dexamethasone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo validation of in vitro findings for prominent anti-inflammatory and immunosuppressive compounds. This guide provides an objective comparison of the performance of Cirsiliol, Cyclosporine A, and Dexamethasone (B1670325), supported by experimental data and detailed methodologies.

Introduction: The translation of promising in vitro findings into successful in vivo outcomes is a critical step in drug development. This guide addresses the absence of published in vivo validation studies for the flavonoid Cycloshizukaol A by presenting a comparative analysis of three well-characterized compounds with anti-inflammatory and immunosuppressive properties: Cirsiliol, a related flavonoid; Cyclosporine A, a potent immunosuppressant; and Dexamethasone, a corticosteroid. By examining the correlation between the in vitro mechanisms and in vivo efficacy of these agents, this guide provides a valuable framework for preclinical research and development.

Section 1: Comparative Performance of Investigated Compounds

This section summarizes the quantitative data on the in vitro and in vivo activities of Cirsiliol, Cyclosporine A, and Dexamethasone, offering a clear comparison of their potency and efficacy.

CompoundIn Vitro ModelIn Vitro EndpointIn Vitro Potency (IC50)In Vivo ModelIn Vivo EndpointIn Vivo Dose/Potency (ED50)
Cirsiliol LPS-stimulated rat intestinal cells (IEC-6)IL-6-induced inflammation~20 µM[1]DNBS-induced colitis in miceReduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)10 and 30 mg/kg[2]
Cyclosporine A Mitogen-stimulated human peripheral blood mononuclear cells (PBMCs)Lymphocyte Proliferation (MLR)19 ± 4 µg/L[3]Skin allograft in rabbitsProlonged graft survival5 and 10 mg/kg/day[3]
Mitogen/alloantigen-stimulated PBMCsIFN-γ and LT/TNF production8.0 ng/mL and 9.5 ng/mL, respectively[4]Acute inflammation in miceInhibition of IL-1β and TNF-α production~40-58 mg/kg[5]
Dexamethasone Concanavalin A-stimulated human PBMCsLymphocyte Proliferation< 10⁻⁶ M (in corticosteroid-sensitive subjects)[6]Contact hypersensitivity in micePrevention of ear swellingNot specified
IL-1β-stimulated human corneal cellsCytokine production0.1 - 10 µM[7]LPS-induced endotoxemia in miceInhibition of lethalityNot specified

Section 2: Signaling Pathways and Mechanisms of Action

The anti-inflammatory and immunosuppressive effects of Cirsiliol, Cyclosporine A, and Dexamethasone are mediated by their interference with distinct signaling pathways.

Cirsiliol: This flavonoid has been shown to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[2]

Cyclosporine A: The primary mechanism of action for Cyclosporine A is the inhibition of calcineurin, a calcium and calmodulin-dependent serine/threonine phosphatase. This inhibition prevents the dephosphorylation and nuclear translocation of the Nuclear Factor of Activated T-cells (NF-AT), a key transcription factor for the expression of interleukin-2 (B1167480) (IL-2) and other cytokines crucial for T-cell activation. Cyclosporine A also impacts the JNK and p38 MAPK pathways.

Dexamethasone: As a synthetic glucocorticoid, dexamethasone binds to the glucocorticoid receptor, leading to the transrepression of pro-inflammatory transcription factors such as NF-κB and Activator Protein-1 (AP-1). This results in the decreased expression of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.

Diagrams of Signaling Pathways:

Cirsiliol_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKKs TLR4->MAPKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation MAPK MAPKs (p38, JNK, ERK) MAPKK->MAPK P MAPK->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Expression NFkB_nuc NF-κB Cirsiliol Cirsiliol Cirsiliol->IKK Cirsiliol->MAPKK

Cirsiliol's inhibition of NF-κB and MAPK pathways.

CyclosporineA_Signaling_Pathway TCR TCR Activation Ca Ca²⁺ influx TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFATp NF-AT (P) Calcineurin->NFATp Dephosphorylates NFAT NF-AT Nucleus Nucleus NFAT->Nucleus Translocation IL2 IL-2 Gene Transcription Nucleus->IL2 CyclosporinA Cyclosporine A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin Complex CsA-Cyclophilin Complex CyclosporinA->Complex Cyclophilin->Complex Complex->Calcineurin

Cyclosporine A's inhibition of the Calcineurin-NFAT pathway.

Section 3: Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.

In Vivo Model: DNBS-Induced Colitis in Mice

This model is used to induce inflammatory bowel disease-like symptoms in mice to evaluate the efficacy of anti-inflammatory compounds.

  • Animal Model: Male C57BL/6 mice (6-8 weeks old) are typically used.

  • Induction of Colitis:

    • Mice are lightly anesthetized.

    • A solution of 2,4-dinitrobenzenesulfonic acid (DNBS) in 50% ethanol (B145695) is administered intrarectally (e.g., 4 mg DNBS in 100 µL).[3]

    • Control animals receive 50% ethanol alone.

  • Treatment:

    • The test compound (e.g., Cirsiliol) is administered orally or intraperitoneally at specified doses (e.g., 10 and 30 mg/kg) daily for a defined period.[2]

  • Assessment of Colitis:

    • Body weight, stool consistency, and presence of blood are monitored daily to calculate a Disease Activity Index (DAI).

    • At the end of the experiment, colon length and weight are measured.

    • Colon tissue is collected for histological analysis and measurement of inflammatory markers (e.g., MPO activity, cytokine levels via ELISA).[2]

DNBS_Colitis_Workflow Start Start: Mice Acclimatization Induction Colitis Induction: Intrarectal DNBS Start->Induction Treatment Daily Treatment: Test Compound/Vehicle Induction->Treatment Monitoring Daily Monitoring: Weight, DAI Treatment->Monitoring Repeated Daily Sacrifice Sacrifice & Tissue Collection Monitoring->Sacrifice Analysis Analysis: Histology, ELISA, etc. Sacrifice->Analysis End End Analysis->End

Workflow for the DNBS-induced colitis model.
In Vitro Assay: Mixed Lymphocyte Reaction (MLR)

The MLR is a standard assay to assess the immunosuppressive potential of compounds by measuring T-cell proliferation in response to allogeneic stimulation.

  • Cell Preparation:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors.

    • PBMCs from one donor (stimulator cells) are irradiated or treated with mitomycin C to prevent their proliferation.

    • PBMCs from the second donor (responder cells) are labeled with a proliferation-tracking dye (e.g., CFSE).

  • Co-culture:

    • Responder and stimulator cells are co-cultured in a 96-well plate.

    • The test compound (e.g., Cyclosporine A) is added at various concentrations.

  • Incubation: The cells are incubated for 5-7 days.

  • Measurement of Proliferation:

    • T-cell proliferation is measured by the dilution of the proliferation-tracking dye using flow cytometry.

    • Alternatively, proliferation can be assessed by measuring the incorporation of ³H-thymidine.

  • Data Analysis: The concentration of the compound that inhibits T-cell proliferation by 50% (IC50) is calculated.[3]

Molecular Assays: Western Blot and ELISA

Western Blot for Phosphorylated Signaling Proteins (e.g., p-p65, p-JNK):

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated protein of interest, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified to determine the level of protein phosphorylation.

ELISA for Cytokine Measurement (e.g., TNF-α, IL-2):

  • Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • Sample Incubation: Cell culture supernatants or serum samples are added to the wells.

  • Detection: A biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

  • Substrate Addition: A colorimetric substrate is added, and the color development is proportional to the amount of cytokine present.

  • Measurement: The absorbance is read using a microplate reader, and the cytokine concentration is determined from a standard curve.

Section 4: Conclusion

While direct in vivo validation data for this compound is currently unavailable, this comparative guide provides a robust framework for understanding the translation of in vitro findings to in vivo efficacy for related anti-inflammatory and immunosuppressive compounds. The data presented for Cirsiliol, Cyclosporine A, and Dexamethasone highlight the importance of selecting appropriate in vitro and in vivo models to establish a clear mechanistic link and predict clinical potential. The detailed protocols provided herein serve as a valuable resource for researchers aiming to conduct similar validation studies. Future research should focus on generating specific in vitro potency data for Cirsiliol and other flavonoids to enable a more direct comparison with their in vivo effects, thereby strengthening the predictive power of preclinical studies.

References

Comparative analysis of the mechanism of action of different sesquiterpene dimers.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Sesquiterpene dimers, a class of natural products formed by the dimerization of two sesquiterpene units, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their complex structures often translate into unique mechanisms of action, making them promising candidates for drug development, particularly in oncology and immunology. This guide provides a comparative analysis of the mechanisms of action of three distinct classes of sesquiterpene dimers: artemisinin (B1665778) dimers, gossypol (B191359), and dimeric sesquiterpene lactones. Thapsigargin (B1683126), a monomeric sesquiterpene lactone with a well-defined mechanism, is included as a key comparator to illuminate the nuances of endoplasmic reticulum (ER) stress induction.

Mechanisms of Action: A Comparative Overview

The selected sesquiterpene dimers exhibit remarkably different primary mechanisms of action, targeting distinct cellular pathways to elicit their biological effects.

Artemisinin Dimers: These semi-synthetic derivatives of the antimalarial drug artemisinin exert their anticancer effects primarily through the induction of oxidative and ER stress. The endoperoxide bridge in their structure is crucial for their activity. In the presence of intracellular iron (Fe²⁺), particularly heme, this bridge is cleaved, leading to the generation of reactive oxygen species (ROS).[1] This surge in ROS inflicts damage on cellular components, including proteins and DNA, and triggers the unfolded protein response (UPR) due to the accumulation of misfolded proteins in the ER, ultimately leading to apoptosis.[1]

Gossypol: This naturally occurring polyphenolic aldehyde, a symmetrical dimeric sesquiterpenoid, functions as a potent inhibitor of the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins.[2] Gossypol and its enantiomer (-)-gossypol bind to the BH3-binding groove of anti-apoptotic proteins like Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic proteins such as Bax and Bak.[3][4] This disruption of the mitochondrial outer membrane permeabilization (MOMP) regulation leads to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[4] Some studies also suggest that gossypol can induce ER stress, contributing to its pro-apoptotic effects.[5]

Dimeric Sesquiterpene Lactones (e.g., Inulanolides): A significant number of dimeric sesquiterpene lactones exhibit potent anti-inflammatory activity by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.[6] These compounds can directly inhibit the IκB kinase (IKK) complex or prevent the degradation of the inhibitory protein IκBα.[7] This leads to the sequestration of the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory and anti-apoptotic genes.

Thapsigargin (Comparator): This sesquiterpene lactone is a highly specific, non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump.[8][9] By blocking SERCA, thapsigargin prevents the re-uptake of calcium into the ER, leading to a depletion of ER calcium stores and a sustained increase in cytosolic calcium levels.[8][10] This disruption of calcium homeostasis induces severe ER stress and activates the UPR, culminating in apoptosis.[8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways modulated by each class of sesquiterpene dimer and the comparator, thapsigargin.

Artemisinin_Dimer_Pathway cluster_cell Cancer Cell Artemisinin_Dimer Artemisinin Dimer Fe2 Fe²⁺/Heme Artemisinin_Dimer->Fe2 Activation ROS ROS Fe2->ROS Generation ER Endoplasmic Reticulum ROS->ER Induces Stress DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage UPR Unfolded Protein Response (UPR) ER->UPR Activation Apoptosis Apoptosis UPR->Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis

Artemisinin Dimer Mechanism of Action

Gossypol_Pathway cluster_cell Cancer Cell Gossypol Gossypol Bcl2_BclxL Bcl-2 / Bcl-xL Gossypol->Bcl2_BclxL Inhibition Bax_Bak Bax / Bak Bcl2_BclxL->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Gossypol Mechanism of Action

Dimeric_Sesquiterpene_Lactone_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription DSL Dimeric Sesquiterpene Lactone DSL->IKK Inhibition

Dimeric Sesquiterpene Lactone (NF-κB Inhibition)

Thapsigargin_Pathway cluster_cell Cancer Cell Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibition ER_Ca ER [Ca²⁺] SERCA->ER_Ca Ca²⁺ uptake Cytosolic_Ca Cytosolic [Ca²⁺] ER_Ca->Cytosolic_Ca Leak ER_Stress ER Stress Cytosolic_Ca->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Thapsigargin Mechanism of Action

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC₅₀ values) of the discussed sesquiterpene dimers and thapsigargin in various cancer cell lines. These values highlight the potent anticancer effects and can vary depending on the cell line and experimental conditions.

Compound/Dimer ClassCancer Cell LineIC₅₀ Value (µM)Reference(s)
Artemisinin Dimer
(NSC735847)HT29 (Colon)10.95[11]
HCT116 (Colon)11.85[11]
(Compound 15)BGC-823 (Gastric)8.30[11]
(DHA derivative)PC9 (Lung)19.68[12]
NCI-H1975 (Lung)7.08[12]
Gossypol
HepG2 (Liver)6.30 (72h)[13]
HCT-116 (Colon)3.61 (72h)[13]
HT-29 (Colon)11.8 (72h)[13]
BxPC-3 (Pancreatic)~5 (48h)[5]
MCF-7 (Breast)>0.03[14]
Dimeric Sesquiterpene Lactone
(Inulanolide B)RAW264.7 (Macrophage)0.49 (NF-κB inhibition)[6]
(Inulanolide D)RAW264.7 (Macrophage)0.48 (NF-κB inhibition)[6]
Thapsigargin
LXF-289 (Lung)0.0000066[15]
NCI-H2342 (Lung)0.0000093[15]
SK-MES-1 (Lung)0.0000097[15]
CCRF-CEM (Leukemia)0.27[16]

Experimental Protocols

This section details the methodologies for key experiments cited in the analysis of the mechanisms of action of sesquiterpene dimers.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of a compound.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.[17]

  • Compound Treatment: Treat the cells with a range of concentrations of the sesquiterpene dimer for a specified duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the sesquiterpene dimer for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.[19]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3), followed by a secondary antibody conjugated to an enzyme for detection.

Protocol:

  • Cell Lysis: Treat cells with the sesquiterpene dimer, then lyse the cells in a suitable buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[20][21][22]

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with NF-κB binding sites. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.

Protocol:

  • Transfection: Transfect cells (e.g., RAW264.7 macrophages) with the NF-κB reporter plasmid.

  • Compound Treatment: Pre-treat the cells with the dimeric sesquiterpene lactone for a specified time.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a percentage of the stimulated control.

SERCA Ca²⁺-ATPase Activity Assay

This assay measures the activity of the SERCA pump.

Principle: The ATPase activity of SERCA is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis in the presence and absence of calcium.

Protocol:

  • Microsome Preparation: Isolate microsomes containing the ER from cells or tissues.

  • Assay Reaction: Incubate the microsomes in a reaction buffer containing ATP, Mg²⁺, and varying concentrations of Ca²⁺, with or without thapsigargin.

  • Phosphate Detection: Stop the reaction and measure the amount of liberated Pi using a colorimetric method (e.g., malachite green assay).

  • Data Analysis: Calculate the Ca²⁺-dependent ATPase activity by subtracting the basal activity (in the absence of Ca²⁺) from the total activity. Determine the inhibitory effect of thapsigargin by comparing the activity in its presence and absence.[9][23]

Intracellular Calcium Imaging

This method visualizes and quantifies changes in intracellular calcium concentrations.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). The fluorescence intensity of the dye changes upon binding to calcium, which can be monitored using fluorescence microscopy or a plate reader.

Protocol:

  • Cell Seeding: Plate cells on a glass-bottom dish or a clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Baseline Measurement: Record the baseline fluorescence for a period of time.

  • Compound Addition: Add thapsigargin to the cells and continue to record the fluorescence to monitor the increase in cytosolic calcium.[24][25][26]

  • Data Analysis: Quantify the change in fluorescence intensity over time to represent the change in intracellular calcium concentration.

Conclusion

The comparative analysis of artemisinin dimers, gossypol, and dimeric sesquiterpene lactones reveals a fascinating diversity in their mechanisms of action, underscoring the vast therapeutic potential of this class of natural products. While artemisinin dimers capitalize on iron-mediated ROS generation and subsequent ER stress, gossypol directly targets the core apoptotic machinery by inhibiting Bcl-2 family proteins. In contrast, many dimeric sesquiterpene lactones exhibit their effects through the modulation of key inflammatory pathways such as NF-κB. The inclusion of thapsigargin as a comparator provides a clear benchmark for SERCA inhibition-induced ER stress. This guide provides a foundational framework for researchers and drug development professionals to understand and further investigate the intricate and varied mechanisms of action of sesquiterpene dimers, paving the way for the development of novel and targeted therapies.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。